2-Chloro-5-methoxypyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYALRSRXUGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603442 | |
| Record name | 2-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720666-45-5 | |
| Record name | 2-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and reactivity of 2-Chloro-5-methoxypyridin-3-amine. This compound serves as a critical building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active heterocyclic compounds. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate practical application in a research setting.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. Its structure incorporates a chlorine atom at the 2-position, an amine group at the 3-position, and a methoxy group at the 5-position, bestowing upon it a unique reactivity profile for further chemical modifications.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| CAS Number | 720666-45-5 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Flash Point | 142.4 °C | [1] |
| Refractive Index | 1.578 | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
| pKa (Predicted) | 0.21 ± 0.10 | [1] |
Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Doublet (d) | 1H | Pyridine H-6 |
| ~ 6.9 - 7.1 | Doublet (d) | 1H | Pyridine H-4 |
| ~ 3.8 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| ~ 3.5 - 4.5 (broad) | Singlet (s) | 2H | Amine (-NH₂) |
¹³C NMR (Carbon NMR) Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-5 (Carbon attached to -OCH₃) |
| ~ 140 - 145 | C-2 (Carbon attached to -Cl) |
| ~ 135 - 140 | C-3 (Carbon attached to -NH₂) |
| ~ 125 - 130 | C-6 (Pyridine CH) |
| ~ 110 - 115 | C-4 (Pyridine CH) |
| ~ 55 - 60 | Methoxy Carbon (-OCH₃) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch (two bands) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C and C=N Aromatic Ring Stretch | Pyridine Ring |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |
| 1250 - 1020 | C-N Stretch | Aryl Amine (-NH₂) |
| 850 - 750 | C-Cl Stretch | Chloro-aromatic |
Synthesis and Reactivity
This compound is typically synthesized from more readily available dichlorinated or nitrated pyridine precursors. Its reactivity is dominated by the nucleophilic character of the amino group and the susceptibility of the chloro-substituted carbon to nucleophilic aromatic substitution (SₙAr).
Representative Synthetic Workflow
The diagram below illustrates a plausible synthetic route to this compound, starting from 2,3-dichloro-5-nitropyridine. This multi-step process involves selective methoxylation, followed by reduction of the nitro group.
Experimental Protocol: Synthesis via Nucleophilic Substitution and Reduction
The following protocol is a representative method adapted from procedures for analogous compounds.
Materials:
-
2,3-Dichloro-5-nitropyridine
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, condenser, magnetic stirrer, and standard laboratory glassware.
Procedure:
Step 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a 500 mL round-bottom flask, add the crude 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and glacial acetic acid (10-15 mL per gram).
-
Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Role in Drug Discovery and Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry. The chlorine at the 2-position is a key reactive handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or SₙAr. The amino group at the 3-position often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes.[8]
Logical Relationship as a Kinase Inhibitor Building Block
This compound is frequently utilized as a starting material for the synthesis of complex heterocyclic systems that function as kinase inhibitors, which are critical in oncology.[9][10][11]
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 7. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 11. mdpi.com [mdpi.com]
2-Chloro-5-methoxypyridin-3-amine CAS number and structure
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine
This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, physicochemical properties, synthetic routes, applications in medicinal chemistry, and essential safety and handling information.
Chemical Identity
This compound is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a chloro group at the 2-position, an amine group at the 3-position, and a methoxy group at the 5-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
-
Chemical Name: this compound
-
Synonyms: 3-AMINO-2-CHLORO-5-METHOXYPYRIDINE, 3-Pyridinamine, 2-chloro-5-methoxy-[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for designing synthetic reactions, purification procedures, and for understanding its behavior in various chemical environments.
| Property | Value |
| Molecular Weight | 158.59 g/mol [1] |
| Exact Mass | 158.0246905 u[1] |
| Density | 1.311 g/cm³[1] |
| Boiling Point | 311.9 °C at 760 mmHg[1] |
| Flash Point | 142.4 °C[1] |
| Refractive Index | 1.578[1] |
| Vapor Pressure | 0.000548 mmHg at 25°C[1] |
| pKa | 0.21 ± 0.10 (Predicted)[1] |
| LogP | 1.90700[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 1[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from simpler pyridine derivatives. A representative synthetic pathway is outlined below. The presence of multiple functional groups requires careful selection of reagents and reaction conditions to achieve regioselectivity.
Caption: Generalized synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a generalized procedure based on common organic synthesis methodologies for similar compounds.
-
Reaction Setup: A solution of a suitable precursor, such as 2,3-dichloro-5-methoxypyridine, is prepared in a polar aprotic solvent like dimethylformamide (DMF) within a sealed reaction vessel.
-
Amination: An ammonia source, such as a solution of ammonia in a suitable solvent or an ammonium salt with a base, is added to the reaction mixture.
-
Heating and Monitoring: The mixture is heated to a temperature typically ranging from 80-120°C. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. Final purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3] Its utility stems from the distinct reactivity of its functional groups:
-
The amino group acts as a nucleophile or can be transformed into other functional groups.
-
The chloro group is a key site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
-
The methoxy group influences the electronic properties of the pyridine ring and can affect the molecule's metabolic stability and binding affinity in biological systems.
Caption: Role as a building block in synthesizing complex bioactive molecules.
This compound and its analogs are valuable scaffolds for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The strategic placement of its functional groups allows for systematic modifications to explore structure-activity relationships (SAR).
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Chloro-5-methoxypyridin-3-amine, a valuable pyridine intermediate in the development of novel therapeutic agents. Due to the limited availability of a direct, published synthesis protocol, this document outlines a rational, multi-step approach based on well-established chemical transformations of pyridine derivatives. The experimental protocols provided are adapted from analogous reactions found in the scientific and patent literature.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a three-step sequence starting from the commercially available 2,5-dichloropyridine. The overall strategy involves the introduction of a nitro group, which serves as a precursor to the target amine functionality, followed by a regioselective nucleophilic aromatic substitution to install the methoxy group, and finally, the reduction of the nitro group.
The proposed synthetic route is as follows:
-
Nitration of 2,5-dichloropyridine to yield 2,5-dichloro-3-nitropyridine.
-
Regioselective Methoxylation of 2,5-dichloro-3-nitropyridine to afford 2-chloro-5-methoxy-3-nitropyridine.
-
Reduction of the nitro group of 2-chloro-5-methoxy-3-nitropyridine to obtain the final product, this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical reactions.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the proposed synthesis. The reaction conditions and yields are based on analogous transformations reported in the literature for similar pyridine substrates and are summarized in tabular format for clarity.
Step 1: Nitration of 2,5-Dichloropyridine
The introduction of a nitro group at the 3-position of the pyridine ring is a critical first step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol (Adapted from similar nitration reactions of dichloropyridines):
To a stirred mixture of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 20°C. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 30°C. After the addition is complete, the reaction mixture is heated and maintained at a specific temperature for several hours to ensure complete conversion. The reaction is then cooled and carefully quenched by pouring it onto crushed ice. The precipitated product, 2,5-dichloro-3-nitropyridine, is collected by filtration, washed with water until neutral, and dried.
| Parameter | Condition | Reference (Analogous Reaction) |
| Starting Material | 2,5-Dichloropyridine | - |
| Reagents | Nitric Acid, Sulfuric Acid | [1] |
| Solvent | Sulfuric Acid | [1] |
| Temperature | 85-150°C | [1] |
| Reaction Time | 1-10 hours | [1] |
| Work-up | Ice quenching, filtration | [2] |
| Expected Yield | 70-85% | Based on similar reactions |
Step 2: Regioselective Methoxylation
The selective substitution of one chlorine atom with a methoxy group is achieved via nucleophilic aromatic substitution using sodium methoxide. The chlorine at the 5-position is expected to be more susceptible to nucleophilic attack due to the electronic effects of the adjacent nitro group and the ring nitrogen.
Experimental Protocol (Adapted from methoxylation of chloronitropyridines):
To a solution of sodium methoxide in methanol, 2,5-dichloro-3-nitropyridine is added portion-wise at a controlled temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-chloro-5-methoxy-3-nitropyridine, which can be purified by column chromatography or recrystallization.[2]
| Parameter | Condition | Reference (Analogous Reaction) |
| Starting Material | 2,5-Dichloro-3-nitropyridine | - |
| Reagents | Sodium Methoxide | [2] |
| Solvent | Methanol | [2] |
| Temperature | 10-60°C | [2] |
| Reaction Time | 2-6 hours | Based on similar reactions |
| Work-up | Solvent evaporation, extraction | [2] |
| Expected Yield | 80-95% | Based on similar reactions |
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. A common and effective method for this transformation on nitro-pyridines is the use of stannous chloride dihydrate in the presence of an acid.
Experimental Protocol (Adapted from the reduction of nitropyridines):
To a solution of 2-chloro-5-methoxy-3-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid, stannous chloride dihydrate is added portion-wise.[2] The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
| Parameter | Condition | Reference (Analogous Reaction) |
| Starting Material | 2-Chloro-5-methoxy-3-nitropyridine | - |
| Reagents | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [2] |
| Solvent | Concentrated Hydrochloric Acid or Ethanol | [2] |
| Temperature | 35-80°C | [2] |
| Reaction Time | 2-6 hours | [2] |
| Work-up | Neutralization, extraction | [2] |
| Expected Yield | 85-95% | [2] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Logical workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide outlines a robust and feasible synthetic route for the preparation of this compound. By leveraging established methodologies for the nitration, methoxylation, and reduction of pyridine derivatives, this guide provides detailed protocols and expected outcomes to aid researchers in the synthesis of this important chemical intermediate. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise overview of the entire process. It is recommended that each step be optimized for scale and specific laboratory conditions to achieve the best possible results.
References
Spectral Data Analysis of 2-Chloro-5-methoxypyridin-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the expected spectral data for the compound 2-Chloro-5-methoxypyridin-3-amine (CAS No. 720666-45-5). Due to the limited availability of published experimental spectra for this specific molecule, this document provides predicted spectral characteristics based on the analysis of its structural features and data from analogous compounds. It also details the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this and similar chemical entities in a drug discovery and development context.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇ClN₂O[1]
-
Molecular Weight: 158.59 g/mol [1]
-
Chemical Structure:
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 | s | 1H | Pyridine H-4 |
| ~ 6.9 | s | 1H | Pyridine H-6 |
| ~ 4.5 (broad) | s | 2H | -NH₂ |
| ~ 3.8 | s | 3H | -OCH₃ |
Note: Predicted shifts are in CDCl₃ and can vary based on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-5 (attached to -OCH₃) |
| ~ 140 | C-2 (attached to -Cl) |
| ~ 135 | C-6 |
| ~ 125 | C-3 (attached to -NH₂) |
| ~ 110 | C-4 |
| ~ 55 | -OCH₃ |
Note: Predicted shifts are in CDCl₃ and can vary based on the solvent used.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3300 | N-H stretch (amine) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (methyl) |
| 1620 - 1580 | C=C stretch (aromatic ring) |
| 1250 - 1200 | C-O stretch (aryl ether) |
| 800 - 700 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158/160 | [M]⁺/ [M+2]⁺ (presence of Cl) |
| 143/145 | [M-CH₃]⁺ |
| 129/131 | [M-NH]⁺ |
| 115 | [M-CH₃-CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Actual parameters may need to be optimized for the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The exact mass can be determined using a high-resolution mass spectrometer (HRMS).
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, spectral analysis, and structural confirmation of a chemical compound.
Conclusion
The structural characterization of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not widely published, the predicted NMR, IR, and MS data presented in this guide provide a foundational reference for researchers working with this compound. The outlined experimental protocols and analysis workflow offer a systematic approach to confirming the identity and purity of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.
References
Physical and chemical characteristics of 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methoxy, and amine functional groups on a pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its spectroscopic properties, a potential synthetic route, and an analysis of its reactivity and stability. This information is intended to support researchers in its application for the development of novel chemical entities.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 720666-45-5[1] |
| Molecular Formula | C₆H₇ClN₂O[1] |
| Molecular Weight | 158.59 g/mol [1] |
| Physical Property | Value |
| Boiling Point | 311.9 °C at 760 mmHg[1] |
| Density | 1.311 g/cm³[1] |
| Refractive Index | 1.578[1] |
| Flash Point | 142.4 °C[1] |
| Vapor Pressure | 0.000548 mmHg at 25°C[1] |
| Predicted Property | Value |
| pKa | 0.21 ± 0.10[1] |
| LogP | 1.907[1] |
| XLogP3 | 1.1[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 1[1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Aromatic Proton | ~7.0 | Doublet | 1H |
| Aromatic Proton | ~7.5 | Doublet | 1H |
| Amine Protons (-NH₂) | Broad Singlet | 2H |
¹³C NMR Spectroscopy (Predicted)
| Assignment | Chemical Shift (ppm) |
| Methoxy Carbon (-OCH₃) | ~55 |
| Aromatic Carbons | ~110-150 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1250-1350 |
| C-O Stretch (Aryl Ether) | 1200-1275 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 158 and an isotope peak [M+2]⁺ at m/z 160 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route to this compound can be adapted from the known synthesis of 2-chloro-5-methoxypyridine. The proposed two-step synthesis starts from the commercially available 2-chloro-5-hydroxypyridine.
Step 1: Synthesis of 2-Chloro-5-methoxypyridine
This step involves the methylation of 2-chloro-5-hydroxypyridine.
-
Materials:
-
2-chloro-5-hydroxypyridine
-
Iodomethane (CH₃I)
-
Sodium methoxide (NaOMe) in methanol
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-chloro-5-hydroxypyridine and iodomethane in DMF under a nitrogen atmosphere.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Stir the reaction at room temperature for approximately 1.5 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-methoxypyridine.
-
Step 2: Amination of 2-Chloro-5-methoxypyridine
This step would involve the introduction of an amine group at the 3-position of the pyridine ring. This can be a challenging transformation and may require optimization. A potential approach is directed ortho-metalation followed by reaction with an aminating agent.
-
Materials:
-
2-Chloro-5-methoxypyridine
-
A strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
-
An aminating agent (e.g., a source of electrophilic amine)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure (General):
-
Dissolve 2-chloro-5-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the strong base to deprotonate the pyridine ring, likely at the C3 position due to directing effects of the chloro and methoxy groups.
-
After stirring for a period to allow for metalation, add the aminating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable quenching solution.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by chromatography.
-
Note: This is a proposed general procedure and would require significant experimental optimization.
Reactivity, Stability, and Potential Applications
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Amine Group: The primary amine group is nucleophilic and can participate in various reactions such as acylation, alkylation, and formation of Schiff bases.
-
Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although the electron-donating methoxy and amino groups may decrease its reactivity compared to unsubstituted 2-chloropyridine. This position is a key handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).
-
Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the electron-donating substituents will influence the position of substitution.
Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long periods. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Potential Applications in Drug Discovery
Substituted pyridines are a common scaffold in many approved drugs. The presence of multiple functional groups on this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The chloro group, in particular, serves as a versatile point for modification. While no specific signaling pathway involvement for this exact molecule is documented, related methoxypyridine derivatives have been investigated as inhibitors of various kinases, including PI3K/mTOR, suggesting a potential area of exploration for this compound in cancer drug discovery.
Visualizations
Proposed Synthetic Pathway
References
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of chloro, methoxy, and amino functional groups on the pyridine ring provides a versatile scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthetic protocols, and its application as a key intermediate in the synthesis of kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway.
Introduction and Historical Context
The pyridine scaffold is a cornerstone in medicinal chemistry, with a rich history dating back to the isolation of the first pyridine base, picoline, in 1846.[1] The inherent properties of the pyridine ring, including its planarity, aromaticity, and the presence of a basic nitrogen atom, make it a privileged structure in drug design.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
While a specific, documented discovery of this compound in a singular, seminal publication is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as key intermediates in the synthesis of bioactive compounds. The commercial availability of this compound (CAS No. 720666-45-5) from numerous chemical suppliers indicates its utility and establishment as a readily accessible building block for research and development.[2] Its structural motifs are found in various patented chemical entities, suggesting its value in the creation of novel compositions of matter.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Amino-2-chloro-5-methoxypyridine | [2] |
| CAS Number | 720666-45-5 | [2] |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Boiling Point | 311.9 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [2] |
| Flash Point | 142.4 °C | [2] |
| Vapor Pressure | 0.000548 mmHg at 25°C | [2] |
| Refractive Index | 1.578 | [2] |
| pKa (Predicted) | 0.21 ± 0.10 | [2] |
| LogP (Predicted) | 1.907 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry and patent literature for analogous structures. The following proposed synthesis is a multi-step process starting from a readily available pyridine derivative.
Proposed Synthetic Pathway
A logical synthetic approach would involve the sequential introduction of the required functional groups onto a pyridine ring. A possible starting material could be 2,5-dihydroxypyridine, which would then undergo chlorination, nitration, reduction of the nitro group to an amine, and finally methylation of the hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar transformations on pyridine rings. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 2-Chloro-5-hydroxypyridine
-
Reagents: 2,5-Dihydroxypyridine, Phosphorus oxychloride (POCl₃).
-
Procedure: To a stirred solution of 2,5-dihydroxypyridine in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride at a controlled temperature. After the addition, the reaction mixture is heated to reflux for several hours. Upon completion, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-chloro-5-hydroxypyridine.
Step 2: Synthesis of 2-Chloro-5-hydroxy-3-nitropyridine
-
Reagents: 2-Chloro-5-hydroxypyridine, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
-
Procedure: A mixture of concentrated nitric and sulfuric acid is prepared and cooled. 2-Chloro-5-hydroxypyridine is then added portion-wise while maintaining a low temperature. The reaction is stirred for a specified time and then carefully poured onto ice. The precipitated product is filtered, washed with water, and dried to afford 2-chloro-5-hydroxy-3-nitropyridine.
Step 3: Synthesis of 3-Amino-2-chloro-5-hydroxypyridine
-
Reagents: 2-Chloro-5-hydroxy-3-nitropyridine, Iron powder (Fe), Hydrochloric acid (HCl).
-
Procedure: 2-Chloro-5-hydroxy-3-nitropyridine is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered hot to remove the iron salts. The filtrate is then neutralized and the product is extracted.
Step 4: Synthesis of this compound
-
Reagents: 3-Amino-2-chloro-5-hydroxypyridine, Methyl iodide (CH₃I), a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure: To a solution of 3-amino-2-chloro-5-hydroxypyridine in the chosen solvent, the base is added, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the final product, this compound, which may be further purified by chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional groups—a reactive chloro atom, a nucleophilic amino group, and a methoxy group that can influence solubility and metabolic stability—allows for diverse chemical modifications.
Role as a Key Building Block in Kinase Inhibitor Synthesis
A significant application of substituted pyridines, including this compound, is in the development of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The chloro group provides a convenient attachment point for introducing larger, often hydrophobic, moieties that can occupy other pockets within the kinase domain, thereby enhancing potency and selectivity.
Targeting the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Derivatives of this compound have been utilized in the synthesis of dual PI3K/mTOR inhibitors. For instance, a compound incorporating a 2-methoxypyridin-3-amine core, N-(5-(4-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, has been identified as a potent PI3K/mTOR dual inhibitor.[3] This highlights the utility of the 2-methoxypyridin-3-amine scaffold in generating molecules that can effectively target this critical cancer-related pathway.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by derivatives.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The aromatic protons would likely appear as doublets in the downfield region (δ 7.0-8.0 ppm). The methoxy protons would be a sharp singlet at approximately δ 3.8-4.0 ppm. The amine protons would present as a broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group would be in the range of δ 55-60 ppm. The five aromatic carbons would resonate in the downfield region (δ 110-160 ppm), with their specific shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group would be expected around 1000-1300 cm⁻¹. The C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 158, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the chloro atom, and other characteristic cleavages of the pyridine ring.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. While its specific discovery and historical development are not prominently documented, its utility is evident from its commercial availability and its incorporation into patented molecular scaffolds. Its physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly in the pursuit of novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The provided synthetic strategies and predicted spectroscopic data serve as a foundational guide for researchers and scientists working with this important chemical intermediate. Further exploration of its applications is likely to yield new and innovative therapeutic agents.
References
Technical Guide: Solubility and Stability of 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated pyridine ring with methoxy and amine functional groups, suggests a nuanced physicochemical profile that is critical for its handling, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from structurally analogous compounds to provide a predictive assessment. Furthermore, detailed experimental protocols for determining its solubility and stability are presented.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 158.59 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 311.9 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 1.311 g/cm³ | --INVALID-LINK--[1] |
| Flash Point | 142.4 °C | --INVALID-LINK--[1] |
| pKa (Predicted) | 0.21 ± 0.10 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow crystalline solid (Inferred from analogous compounds) | --INVALID-LINK--[2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the solubility of structurally similar compounds such as 2-aminopyridine, 4-aminopyridine, and 6-chloropyridin-3-amine, a qualitative and predicted solubility profile can be established.
General Solubility Characteristics:
-
Polar Protic Solvents: Expected to have good solubility in polar protic solvents like methanol, ethanol, and isopropanol due to the presence of the amino and methoxy groups which can participate in hydrogen bonding.
-
Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
-
Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexane and cyclohexane.
-
Aqueous Solubility: Moderate to low solubility in water is predicted. The presence of the chloro- and methoxy- groups increases lipophilicity, while the amino group contributes to some water solubility. The pH of the aqueous medium will significantly influence solubility.
Predicted Solubility in Common Organic Solvents:
The following table provides a predicted qualitative solubility profile based on data from analogous compounds.[3][4][5][6]
| Solvent | Predicted Solubility | Rationale/Analogous Compound Data |
| Methanol | High | 2-aminopyridine and 4-aminopyridine show high solubility.[3][5] |
| Ethanol | High | 2-aminopyridine and 4-aminopyridine show high solubility.[3][5] |
| Isopropanol | Moderate to High | 4-aminopyridine is soluble in isopropanol.[5] |
| Acetone | Moderate | 4-aminopyridine is soluble in acetone.[5] |
| Acetonitrile | Moderate | 2-aminopyridine and 4-aminopyridine are soluble in acetonitrile.[3][5] |
| Dimethylformamide (DMF) | High | 2-aminopyridine shows very high solubility in DMF.[3] |
| Dimethyl Sulfoxide (DMSO) | High | 4-aminopyridine is soluble in DMSO.[4] |
| Ethyl Acetate | Moderate | 2-aminopyridine has been studied for its solubility in ethyl acetate.[3] |
| Dichloromethane | Moderate | General solubility of organic compounds. |
| Toluene | Low to Moderate | General solubility of organic compounds. |
| n-Hexane | Low | 2-aminopyridine shows low solubility in hexane.[3] |
| Water | Low to Moderate | 6-Chloropyridin-3-amine has a water solubility of 1 g/L at 20°C.[2] |
Stability Profile
Potential Degradation Pathways:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.
-
Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding hydroxy-pyridine derivative.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of many aromatic and heterocyclic compounds.
-
Thermal Degradation: While the boiling point is high, prolonged exposure to elevated temperatures could lead to decomposition.
Recommendations for Storage and Handling:
To ensure the stability of this compound, the following storage conditions are recommended:
-
Store in a tightly sealed container.
-
Protect from light.
-
Store in a cool, dry place.
-
Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination: Isothermal Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials and Equipment:
-
This compound (analytical standard)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength).
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample using the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
This method is suitable if the compound has a distinct chromophore and there are no interfering species.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax).
-
Calculate the concentration using the Beer-Lambert law and the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Stability Assessment: Stress Testing
Stress testing is performed to evaluate the intrinsic stability of the compound by subjecting it to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and pathways.
Materials and Equipment:
-
This compound
-
Forced-air oven
-
Photostability chamber
-
pH meter
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add acid (e.g., 0.1 M HCl) to the sample solution and heat (e.g., at 60 °C for 24 hours).
-
Base Hydrolysis: Add base (e.g., 0.1 M NaOH) to the sample solution and heat (e.g., at 60 °C for 24 hours).
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample in a forced-air oven (e.g., at 80 °C for 48 hours).
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Use a PDA detector to assess peak purity and a mass spectrometer to help identify the structure of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
-
Propose potential degradation pathways.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the isothermal shake-flask method for determining solubility.
Caption: Workflow for Solubility Determination.
Potential Degradation Pathways
This diagram illustrates potential degradation pathways for this compound under various stress conditions.
Caption: Potential Degradation Pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in the fields of chemical synthesis and drug development. While specific experimental data for this compound remains limited, the provided information, based on analogous structures and established chemical principles, serves as a valuable resource for predicting its behavior. The detailed experimental protocols offer a clear path for obtaining precise quantitative data, which is essential for process optimization, formulation development, and ensuring the quality and efficacy of any resulting products. The visualizations of the experimental workflow and potential degradation pathways offer a clear and concise summary of key processes relevant to the handling and analysis of this compound.
References
Potential Research Areas for 2-Chloro-5-methoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a versatile heterocyclic building block that holds significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine, provides a scaffold ripe for the creation of diverse and complex molecular architectures. This guide explores the core research applications of this compound, focusing on its utility in the synthesis of kinase inhibitors and its potential in other therapeutic and agricultural areas.
Chemical Properties:
| Property | Value |
| CAS Number | 720666-45-5 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Boiling Point | 311.9 °C at 760 mmHg |
| LogP | 1.907 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Core Research Area: Kinase Inhibitors
A primary and well-documented application of this compound is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to the promotion of cell growth and proliferation.
Synthesis of PI3K Inhibitors
This compound serves as a key starting material for the synthesis of potent PI3K inhibitors. A common synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom with a substituted quinazoline moiety.
Experimental Workflow:
Detailed Experimental Protocol (Example from Patent WO2008070740A1):
Synthesis of (2-Chloro-5-methoxy-pyridin-3-yl)-(6-(2,6-dimethyl-morpholin-4-yl)-7-methoxy-quinazolin-4-yl)-amine
-
Materials:
-
4-Chloro-6-(2,6-dimethyl-morpholin-4-yl)-7-methoxy-quinazoline
-
This compound
-
Isopropanol
-
-
Procedure:
-
A mixture of 4-chloro-6-(2,6-dimethyl-morpholin-4-yl)-7-methoxy-quinazoline (1 equivalent) and this compound (1.1 equivalents) in isopropanol is prepared in a reaction vessel.
-
The reaction mixture is heated to 80 °C and stirred for 45 minutes.
-
The mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with isopropanol and then with diethyl ether.
-
The product is dried under vacuum to yield the desired compound.
-
Quantitative Data of Derived PI3K Inhibitors
Derivatives synthesized from this compound have demonstrated potent and selective inhibitory activity against various PI3K isoforms and mTOR.
| Compound ID (from WO2008070740A1) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Example 1 | 2.3 | 19.4 | 2.5 | 11.1 | 10.9 |
| Example 2 | 3.1 | 35.2 | 4.7 | 15.8 | 18.3 |
| Example 3 | 1.9 | 22.0 | 3.8 | 9.7 | 7.5 |
Potential Research in Agrochemicals
The substituted pyridine scaffold is a well-established pharmacophore in the agrochemical industry. This compound presents an attractive starting point for the synthesis of novel fungicides and herbicides. The presence of the chlorine atom allows for facile derivatization through cross-coupling reactions, while the amine and methoxy groups can be modified to fine-tune the biological activity and physicochemical properties of the resulting compounds. Research in this area could focus on synthesizing libraries of derivatives and screening them for activity against various plant pathogens and weeds.
Other Therapeutic Areas
Beyond kinase inhibitors, the structural motifs present in this compound suggest its potential utility in other therapeutic areas. The aminopyridine core is found in a variety of CNS-active agents. The specific substitution pattern of this compound could be exploited to develop novel modulators of ion channels or receptors in the central nervous system. Further research could involve the synthesis of derivatives and their evaluation in relevant neurological assays.
Conclusion
This compound is a high-value building block with significant, demonstrated potential in the discovery of novel kinase inhibitors targeting the PI3K/mTOR pathway. Its versatile reactivity also opens up promising avenues for research in the development of new agrochemicals and therapeutics for other diseases. The detailed synthetic protocols and quantitative activity data for its derivatives provide a solid foundation for further exploration and optimization in drug and agrochemical discovery programs.
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of a chloro group, a methoxy group, and an amino group on the pyridine ring provides multiple reactive sites for further chemical modifications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, key reactions, and its emerging role in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (CAS Number: 720666-45-5) is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Data of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Boiling Point | 311.9 °C at 760 mmHg |
| Flash Point | 142.4 °C |
| Density | 1.311 g/cm³ |
| pKa | 0.21 ± 0.10 (Predicted) |
| LogP | 1.907 |
| Storage Temperature | 2–8 °C, under inert gas |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, analogous synthetic procedures for similar pyridine derivatives suggest two primary plausible routes.
Route 1: Chlorination of 3-Amino-5-methoxypyridine
This approach involves the direct chlorination of a 3-amino-5-methoxypyridine precursor. The amino group can direct the electrophilic chlorinating agent to the ortho position (C2).
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve 3-Amino-5-methoxypyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Chlorination: Cool the solution to 0°C and add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route 2: Amination of 2,3-Dichloro-5-methoxypyridine
This route involves the selective nucleophilic substitution of a chlorine atom from 2,3-dichloro-5-methoxypyridine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 2,3-dichloro-5-methoxypyridine with a source of ammonia (e.g., aqueous or alcoholic ammonia solution).
-
Heating: Heat the mixture to a moderate temperature (e.g., 80-120°C).
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: After cooling, remove the solvent under reduced pressure. Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Key Reactions and Applications in Medicinal Chemistry
This compound is a versatile intermediate, primarily utilized in the synthesis of complex heterocyclic systems for drug discovery. Its functional groups allow for a range of chemical transformations. This compound is noted for its use as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides, and in pharmaceutical research for developing kinase inhibitors and central nervous system-acting drugs[2].
Buchwald-Hartwig Amination
The amino group of this compound can participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides to form diarylamine structures, which are common cores in many kinase inhibitors.
General Experimental Protocol (Adapted from similar reactions):
-
Catalyst Preparation: In a glovebox, combine this compound (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vial.
-
Reaction Execution: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vial and heat the reaction mixture to 80-110°C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling
The chloro group at the 2-position can be functionalized via Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl, heteroaryl, or vinyl substituents.
General Experimental Protocol (Adapted from similar reactions):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water) and degas the mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Role in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold, which is a core component of this compound, is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The chloro and methoxy groups provide handles for further derivatization to enhance potency, selectivity, and pharmacokinetic properties. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not abundant in the public literature, its structural motifs are present in various patented compounds targeting kinases such as Src, Abl, and Tie-2[3][4].
Visualizing Synthetic and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the potential synthetic workflow and key reaction pathways involving this compound.
Caption: Synthetic routes and key reactions of this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery. While detailed synthetic protocols for this specific compound are not widely published, analogous procedures provide a solid foundation for its preparation. The primary utility of this compound lies in its role as a precursor to complex heterocyclic systems, most notably as a core scaffold for the development of potent and selective kinase inhibitors. Further research into its applications is likely to yield novel therapeutic agents.
References
An In-depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methoxypyridin-3-amine is a key heterocyclic building block increasingly utilized in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy group, allows for diverse and regioselective functionalization. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in the construction of complex molecular architectures, particularly in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for key transformations and a summary of its physicochemical properties are presented to facilitate its use in the modern organic synthesis laboratory.
Introduction
Substituted pyridines are privileged scaffolds in drug discovery and materials science. Among them, this compound has emerged as a valuable intermediate due to its trifunctional nature, which enables sequential and site-selective modifications. The presence of a chlorine atom at the 2-position facilitates palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position is amenable to a variety of transformations, including amidation and diazotization. The methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed technical overview of this versatile building block for researchers and professionals in the chemical sciences.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 720666-45-5 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Refractive Index | 1.578 | [1] |
| Flash Point | 142.4 °C | [1] |
| Storage Temperature | 2–8 °C, under inert gas | [1] |
Synthesis and Reactivity
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The amino group can act as a nucleophile or be transformed into other functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The chlorine atom at the 2-position of this compound can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in kinase inhibitors.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-substituted pyridine with a primary or secondary amine. This reaction is instrumental in the synthesis of substituted aminopyridines, which are also important pharmacophores.
A generalized workflow for the Buchwald-Hartwig amination is as follows:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Applications in the Synthesis of Biologically Active Molecules
This compound is a valuable precursor for the synthesis of a variety of biologically active compounds, most notably kinase inhibitors. Its structural features are often found in molecules designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Synthesis of PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][4][] Inhibitors of this pathway are of significant interest in oncology. A study by Cui et al. (2023) describes the synthesis of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[3] Although this study utilizes the bromo-analogue of our target compound, the synthetic strategy is directly applicable.
The key step in the synthesis is a Suzuki-Miyaura coupling reaction to form the biaryl core of the inhibitor.
Reaction Scheme:
Caption: Suzuki coupling in the synthesis of PI3K/mTOR inhibitors.
The resulting compounds from this synthetic approach have shown potent inhibitory activity against PI3Kα and mTOR kinases.[3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a complex network of proteins that plays a central role in cell regulation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activate PI3K.[4] Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the cell membrane where it is activated.[] Activated Akt then phosphorylates a number of downstream targets, including mTOR, to promote cell growth and survival.[4][]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor action.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound and its analogues. These protocols are based on established literature procedures and can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of PI3K/mTOR inhibitors and is suitable for the coupling of this compound with various boronic esters.[3]
Materials:
-
This compound (or its sulfonamide derivative)
-
Aryl/heteroaryl boronic acid pinacol ester
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·DCM)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the pyridine derivative (1.0 equiv.), the boronic ester (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Add PdCl₂(dppf)·DCM (0.05 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl chlorides and can be optimized for this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, combine the pyridine derivative (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.) in a reaction vial.
-
Add anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a related 5-bromo-2-methoxypyridin-3-amine derivative with various boronic esters to form PI3K/mTOR inhibitors.[3] These yields can serve as a benchmark for similar reactions with this compound.
| Entry | Product | Yield (%) |
| 1 | 11c: N-(5-(4-((2-hydroxyethyl)amino)benzo[6][7]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluoro-benzenesulfonamide | 59 |
| 2 | 11e: N-(2-methoxy-5-(4-((3-methoxypropyl)amino)benzo[6][7]thieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide | 82 |
| 3 | 11j: N-(2-methoxy-5-(4-((3-morpholinopropyl)amino)benzo[6][7]thieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide | 59 |
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic combination of reactive sites allows for the efficient construction of complex heterocyclic systems. Its application in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its importance in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the use of this valuable compound in the development of novel molecules with potential therapeutic applications. As the demand for sophisticated heterocyclic compounds continues to grow, the utility of this compound in both academic and industrial research is expected to expand.
References
- 1. lookchem.com [lookchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5-methoxypyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-5-methoxypyridin-3-amine and its derivatives. The methods outlined are based on established chemical transformations and provide a framework for the preparation of this important chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the chloro, methoxy, and amino groups on the pyridine ring offers multiple points for further functionalization, allowing for the creation of diverse molecular libraries for screening and lead optimization. This document outlines a common and effective multi-step synthesis route, starting from commercially available precursors.
Synthetic Strategy Overview
A prevalent and reliable method for the synthesis of this compound involves a multi-step process that includes nitration, chlorination, methoxylation, and reduction. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Method 1: Synthesis via Nitration, Chlorination, Methoxylation, and Reduction
This method is a robust pathway that builds the target molecule sequentially.
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-nitropyridine (Intermediate for an alternative route)
This protocol describes the chlorination of 2-hydroxy-5-nitropyridine, a common precursor.
-
Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), ice water, sodium hydroxide (NaOH) solution (40 wt%), dichloromethane.
-
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole), and phosphorus pentachloride (25.0 g, 0.12 mole).[1]
-
Stir the mixture and heat to 100-105°C for 5 hours.[1]
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.[1]
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.[1]
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[1]
-
Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each time).[1]
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate (2.0 g).[1]
-
Distill the solvent to obtain 2-chloro-5-nitropyridine.[1]
-
Step 2: Synthesis of 2-Methoxy-5-nitropyridine
This protocol details the methoxylation of 2-chloro-5-nitropyridine.
-
Materials: 2-chloro-5-nitropyridine, methanol, sodium methoxide, ice water.
-
Procedure:
-
In a reactor, add methanol (79.25 g) and 2-chloro-5-nitropyridine (15.85 g, 0.1 mol) under stirring.[2]
-
Slowly add sodium methoxide (7.56 g, 0.14 mol).[2]
-
Heat the mixture to reflux and react for 2 hours.[2]
-
After the reaction, remove the methanol under reduced pressure.[2]
-
Add ice water to the residue to precipitate the product.[2]
-
Filter the light brown needle crystals, wash with ice water, and dry to obtain 2-methoxy-5-nitropyridine.[2]
-
Step 3: Synthesis of 2-Methoxy-5-aminopyridine (An isomer of the target's precursor)
This protocol describes the reduction of the nitro group.
-
Materials: 2-methoxy-5-nitropyridine, methanol, 10% Pd/C catalyst, hydrogen gas.
-
Procedure:
-
In a reactor, add methanol (84.1 g), 2-methoxy-5-nitropyridine (16.82 g, 0.1 mol), and 10% Pd/C catalyst.[2]
-
Introduce hydrogen gas and carry out the reduction reaction.
-
Upon completion of the reaction, filter the catalyst.
-
Concentrate the filtrate to obtain 2-methoxy-5-aminopyridine.
-
Note on the Synthesis of the Target Compound, this compound:
Direct and detailed public-domain protocols for the synthesis of this compound are scarce. However, based on the principles of pyridine chemistry, a plausible route involves the nitration of 2-chloro-5-methoxypyridine at the 3-position, followed by the reduction of the resulting nitro group. The conditions for these steps would be analogous to those described above.
An alternative reduction of a nitro group to an amine can be performed using iron powder in acetic acid. For example, in the synthesis of 2-bromo-5-methylpyridin-3-amine, a solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid was added dropwise to a heated mixture of iron powder in acetic acid. The reaction was stirred and then worked up by filtration, neutralization, and extraction.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of key intermediates.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 100-105 | 5 | 95.3 |
| Methoxylation | 2-chloro-5-nitropyridine | NaOCH₃ | Methanol | Reflux | 1-2 | 94.3-96.5 |
| Reduction | 2-bromo-5-methyl-3-nitropyridine | Fe | Acetic Acid | 80 | 0.5 (addition) + 0.5 (stirring) | 93 |
Note: Yields are as reported in the cited literature and may vary depending on experimental conditions.
Method 2: Synthesis of a Related Derivative - 2-Chloro-5-methoxy-3-methylpyridine
This method provides a protocol for the methylation of a hydroxyl group on a similar pyridine scaffold.
Reaction Pathway
Caption: Reaction pathway for the synthesis of 2-chloro-5-methoxy-3-methylpyridine.
Experimental Protocol
-
Materials: 2-chloro-5-hydroxy-3-methylpyridine, sodium hydride (NaH, 50% oil dispersion), methyl iodide (CH₃I), dimethylformamide (DMF), diethyl ether (Et₂O), water.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, place DMF (150 mL), NaH (4.0 g, 0.08 mol), and 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol).[3]
-
Stir the solution at 0-5°C until the evolution of H₂ ceases.[3]
-
Add a solution of CH₃I (5.6 mL, 0.09 mol) in DMF (50 mL) dropwise.[3]
-
Allow the solution to stir at room temperature overnight.[3]
-
Add the resulting slurry to water and extract with Et₂O (3 times).[3]
-
Concentrate the organic layer and distill the residue at 85°C (0.6 mm) to yield 2-chloro-5-methoxy-3-methylpyridine.[3]
-
Quantitative Data
| Reactant | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-chloro-5-hydroxy-3-methylpyridine | NaH, CH₃I | DMF | 0-5 then RT | Overnight | 95 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents such as phosphorus oxychloride, phosphorus pentachloride, sodium hydride, and methyl iodide are hazardous and should be handled with extreme care according to their safety data sheets (SDS).
-
Reactions involving sodium hydride are highly flammable as hydrogen gas is evolved. These should be set up under an inert atmosphere and away from ignition sources.
-
Quenching of reactive reagents should be done slowly and cautiously, preferably in an ice bath.
Conclusion
References
Application of 2-Chloro-5-methoxypyridin-3-amine in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Introduction
2-Chloro-5-methoxypyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry. Its unique arrangement of a reactive chloro group, an amino moiety, and a methoxy substituent on the pyridine core makes it an attractive starting material for the synthesis of complex heterocyclic compounds with diverse biological activities. The chloro and amino groups provide convenient handles for various coupling and substitution reactions, allowing for the facile introduction of molecular diversity. This application note will delve into the utility of this compound in the development of potent kinase inhibitors, with a specific focus on its application in the synthesis of Ephrin type-B receptor 4 (EphB4) inhibitors for oncology.
Application in the Synthesis of EphB4 Kinase Inhibitors
The Ephrin type-B receptor 4 (EphB4) is a receptor tyrosine kinase that plays a crucial role in various physiological and pathological processes, including embryonic development, cell migration, and angiogenesis.[1] Overexpression of EphB4 has been implicated in the progression of several types of cancer, making it an attractive target for anticancer drug discovery.[1] The strategic use of this compound as a key intermediate has led to the development of potent 2,4-diamino-pyrimidine derivatives as inhibitors of EphB4.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of exemplary compounds synthesized using a derivative of this compound against the EphB4 enzyme. The data highlights the potential of this scaffold in generating potent kinase inhibitors.[1]
| Compound ID | Structure | EphB4 IC50 (nM)[1] |
| 1 | N-(3,5-dimorpholin-4-ylphenyl)-N'-(5-methoxy-2-methylpyridin-3-yl)-N'-methyl-pyrimidine-2,4-diamine | 3 |
| 2 | N'-(5-chloro-2-methylpyridin-3-yl)-N-(3,5-dimorpholin-4-ylphenyl)-N'-methyl-pyrimidine-2,4-diamine | 10 |
| 3 | N-(3,5-dimorpholin-4-ylphenyl)-N'-methyl-N'-(2-methyl-5-nitropyridin-3-yl)pyrimidine-2,4-diamine | 10 |
| 4 | N-(3,5-dimorpholin-4-ylphenyl)-N'-methyl-N'-(2-methylpyridin-3-yl)pyrimidine-2,4-diamine | 30 |
| 5 | 5-(4-((3,5-dimorpholinophenyl)amino)-2-(methylamino)pyrimidin-5-yl)-N,N-dimethylpicolinamide | 30 |
Experimental Protocols
A key transformation involving this compound in the synthesis of EphB4 inhibitors is the palladium-catalyzed Suzuki-Miyaura coupling to introduce a methyl group at the 2-position of the pyridine ring. This is followed by further functionalization.
Protocol 1: Synthesis of 5-methoxy-2-methylpyridin-3-amine
This protocol describes the methylation of this compound via a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
This compound
-
Trimethylboroxine
-
{1,1'-bis(diphenylphosphino)ferrocene}palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME)
-
Microwave reaction tube
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
In a microwave reaction tube, suspend this compound (250 mg, 1.58 mmol), trimethylboroxine (244 µl, 1.75 mmol), {1,1'-bis(diphenylphosphino)ferrocene}palladium(II) dichloride dichloromethane complex (63.7 mg, 0.08 mmol), and potassium carbonate (654 mg, 4.73 mmol) in 1,2-dimethoxyethane (5 ml).
-
Seal the microwave tube securely.
-
Heat the reaction mixture in a microwave reactor. (Specific time and temperature parameters should be optimized, but a typical starting point could be 120 °C for 30 minutes).
-
After cooling, the reaction mixture is filtered and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 5-methoxy-2-methylpyridin-3-amine.
Visualizations
Signaling Pathway of EphB4 in Angiogenesis
The following diagram illustrates the signaling pathway of EphB4, a key target for inhibitors derived from this compound.
Caption: EphB4 signaling pathway and its inhibition.
Experimental Workflow for the Synthesis of EphB4 Inhibitor Intermediate
The following diagram outlines the key synthetic step described in the protocol.
Caption: Workflow for the synthesis of a key intermediate.
This compound serves as a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its application in the synthesis of potent EphB4 inhibitors demonstrates its utility in constructing complex, biologically active molecules. The synthetic accessibility and the potential for diverse functionalization make this compound an important scaffold for the discovery of novel therapeutics.
References
Application Notes and Protocols: Leveraging 2-Chloro-5-methoxypyridin-3-amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Chloro-5-methoxypyridin-3-amine and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and the specific substitution pattern of this reagent offers a versatile platform for creating compounds that target various kinases involved in critical cellular signaling pathways.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound and its analogs are valuable starting materials for the development of kinase inhibitors due to their inherent structural features. The presence of a nucleophilic amino group, a halogen for cross-coupling reactions, and a methoxy group that can influence solubility and metabolic stability provides medicinal chemists with multiple avenues for structural modification and optimization. These features allow for the construction of complex molecules designed to fit into the ATP-binding pocket of specific kinases, thereby modulating their activity. This technical guide will focus on the synthesis of PI3K/mTOR dual inhibitors as a prime example, while also touching upon the broader applicability of this scaffold in targeting other kinase families such as p38 MAP kinase, Syk, and Src.
Target Kinase Families and Signaling Pathways
Kinase inhibitors derived from this compound have shown activity against several important kinase families implicated in cancer and inflammatory diseases.
PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/mTOR pathway is a frequent event in human cancers, making it a key target for anti-cancer drug development.[2]
Caption: The PI3K/mTOR signaling cascade.
p38 MAPK, Syk, and Src Signaling Pathways
Inhibitors with a pyridine core have also been developed to target other critical kinases. The p38 mitogen-activated protein kinase (MAPK) pathway is activated by stress stimuli and plays a role in inflammation and apoptosis.[3][4] Spleen tyrosine kinase (Syk) is a key mediator of immunoreceptor signaling in various immune cells.[5][6] Src family kinases are non-receptor tyrosine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and motility.[7][8]
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using a 5-bromo-2-methoxypyridin-3-amine scaffold, a close analog of this compound. This data highlights the potential for developing potent dual PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from a substituted methoxypyridine core.
Protocol 1: Synthesis of a Sulfonamide Methoxypyridine Intermediate
This protocol describes the synthesis of a key intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, which can be further elaborated to generate a library of kinase inhibitors.[2]
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Water
-
Hexane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL).
-
Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water (100 mL) to the residue and stir for 1 hour.
-
Filter the resulting precipitate, wash with hexane, and dry to yield the product.
Protocol 2: General Procedure for Suzuki Coupling
This protocol outlines a general method for the Suzuki coupling reaction to introduce various aryl or heteroaryl moieties at the 5-position of the pyridine ring.
Materials:
-
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., PdCl2(dppf)·DCM)
-
Base (e.g., KOAc)
-
Anhydrous 1,4-dioxane
-
Dichloromethane (DCM)
-
Water
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a reaction vessel, add the bromo-intermediate (5 mmol), the corresponding boronic acid/ester (4.5 mmol), and KOAc (7.5 mmol).
-
Add the palladium catalyst (0.25 mmol) and anhydrous 1,4-dioxane.
-
Reflux the mixture for 4 hours under an inert atmosphere.
-
Evaporate the solvent and dilute the residue with DCM.
-
Wash the organic layer with water.
-
Dry the organic layer, evaporate the solvent in vacuo, and purify the residue by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against target kinases.
Materials:
-
Recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized inhibitor compounds
-
Detection reagent (e.g., luminescence-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the recombinant kinase, the kinase substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at an optimal temperature for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The overall workflow for the discovery of kinase inhibitors using this compound as a starting material involves several key stages, from initial synthesis to biological evaluation.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the N-arylation of 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 2-chloro-5-methoxypyridin-3-amine, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The N-arylation of this compound involves the coupling of the primary amine with an aryl halide or pseudohalide in the presence of a transition metal catalyst and a base to form the corresponding N-aryl derivative. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse biological activities.
Catalytic Systems for N-Arylation
Two of the most powerful and widely employed methods for the formation of carbon-nitrogen (C-N) bonds are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups.[1][2] It typically utilizes a palladium catalyst, a phosphine or carbene ligand, and a base.[2] The choice of ligand is critical for the success of the reaction and has been the subject of extensive development.[1][3]
-
Ullmann Condensation: A copper-catalyzed method, the Ullmann reaction is a classical approach to C-N bond formation.[4][5] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that employ ligands to facilitate the reaction under milder temperatures.[4][6]
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally preferred for its milder conditions and broader substrate scope.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Addition of Base: Add the base (1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol provides an alternative to the palladium-catalyzed method and can be advantageous for specific substrates.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-Phenanthroline, L-proline)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a reaction vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the copper(I) salt (5-20 mol%), and the ligand (10-40 mol%).
-
Addition of Base: Add the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100-150 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for N-arylation reactions of similar aminopyridine substrates, providing a baseline for expected outcomes.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
| 4 | 4-Iodonitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 130 | 24 | 75 |
| 5 | 1-Iodo-2-methylbenzene | CuI (15) | L-Proline (30) | K₂CO₃ (2.0) | DMSO | 120 | 36 | 68 |
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for a typical N-arylation reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization is key to accessing a diverse range of novel molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyridine core. This document provides detailed application notes and recommended protocols for the Suzuki coupling of this compound with a focus on overcoming the challenges associated with this electron-rich and potentially coordinating substrate.
The presence of both an amino and a methoxy group, which are electron-donating, can decrease the reactivity of the C-Cl bond at the 2-position towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the 3-amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Therefore, careful selection of the catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity. These notes are intended to serve as a comprehensive guide and a starting point for reaction optimization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired 2-aryl-5-methoxypyridin-3-amine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-aminopyridine | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (aq) | Toluene/Ethanol/Water | Reflux | 8 | 86 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78-88 | [2] |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | High | [3] |
| Resin-supported chloropyrimidine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (spray-dried) | THF | 50 | Overnight | Moderate | [4] |
Experimental Protocols
Given the electron-rich nature of this compound, a highly active catalyst system is recommended. The following protocols are proposed as starting points for optimization. It is advisable to screen different ligands and bases to identify the optimal conditions for a specific arylboronic acid partner.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol employs a bulky, electron-rich phosphine ligand, which is known to be effective for challenging Suzuki couplings of aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, under an inert atmosphere, pre-mix Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting amine) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridin-3-amine.
Protocol 2: Suzuki Coupling using a Traditional Palladium Catalyst
This protocol is based on conditions reported for the successful coupling of the closely related 2-chloro-3-aminopyridine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents, as a 2M aqueous solution)
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture, followed by the aqueous sodium carbonate solution (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7-9 as described in Protocol 1.
Mandatory Visualizations
Caption: General Experimental Workflow for Suzuki Coupling.
References
Synthesis of Novel Heterocycles: Application Notes and Protocols for the Preparation of 6-Methoxy-1H-imidazo[4,5-b]pyridines from 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of novel 6-methoxy-1H-imidazo[4,5-b]pyridine derivatives, a class of heterocycles with significant potential in medicinal chemistry. The protocol is based on a robust and versatile one-pot Palladium-catalyzed amidation and subsequent cyclization of 2-Chloro-5-methoxypyridin-3-amine with a variety of primary amides. This method offers a streamlined approach to constructing the imidazo[4,5-b]pyridine core, which is a key scaffold in numerous biologically active compounds.
Introduction
Imidazo[4,5-b]pyridines, as bioisosteres of purines, have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The development of efficient and modular synthetic routes to access structurally diverse analogues of this scaffold is of paramount importance. The Palladium-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides, followed by an in-situ cyclization, has emerged as a powerful strategy for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines.[1][2] This one-pot procedure provides a rapid and efficient means to generate a library of novel heterocycles from readily available starting materials.
This application note details a specific adaptation of this methodology for the synthesis of 6-methoxy-1H-imidazo[4,5-b]pyridines, starting from this compound. The methoxy substituent offers a handle for further functionalization and can influence the physicochemical and pharmacological properties of the final compounds.
General Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: General reaction for the synthesis of 6-methoxy-1H-imidazo[4,5-b]pyridines.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target heterocycles.
Caption: Step-by-step experimental workflow for the synthesis of novel heterocycles.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Rosenberg et al. for the synthesis of imidazo[4,5-b]pyridines.[1]
Materials:
-
This compound
-
Primary amide (e.g., benzamide, phenylacetamide, etc.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or (2-Di-tert-butylphosphino-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl) (Me₄tBu-XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous tert-butanol or Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system
-
Column chromatography setup
Procedure:
-
To a Schlenk flask or a sealed reaction vial, add this compound (1.0 mmol), the primary amide (1.2 mmol), potassium phosphate (2.0 mmol), and the phosphine ligand (e.g., Xantphos, 0.1 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous tert-butanol (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 6-methoxy-1H-imidazo[4,5-b]pyridine derivative.
-
Characterize the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the expected yields for the synthesis of various 6-methoxy-1H-imidazo[4,5-b]pyridine derivatives based on reported yields for analogous reactions.[1]
| Entry | Primary Amide (R-C(O)NH₂) | R Group | Product Structure | Expected Yield (%) |
| 1 | Benzamide | Phenyl | 6-methoxy-1-phenyl-1H-imidazo[4,5-b]pyridine | 85-95 |
| 2 | Phenylacetamide | Benzyl | 1-benzyl-6-methoxy-1H-imidazo[4,5-b]pyridine | 80-90 |
| 3 | Acetamide | Methyl | 6-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine | 70-80 |
| 4 | Cyclopropanecarboxamide | Cyclopropyl | 1-cyclopropyl-6-methoxy-1H-imidazo[4,5-b]pyridine | 75-85 |
| 5 | 4-Methoxybenzamide | 4-Methoxyphenyl | 6-methoxy-1-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 82-92 |
| 6 | Thiophene-2-carboxamide | 2-Thienyl | 6-methoxy-1-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine | 78-88 |
Note: The expected yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The described Palladium-catalyzed amidation and cyclization protocol provides an efficient and versatile method for the synthesis of novel 6-methoxy-1H-imidazo[4,5-b]pyridines from this compound. This application note offers a detailed experimental procedure and workflow to guide researchers in the preparation of these valuable heterocyclic compounds for applications in drug discovery and medicinal chemistry. The modularity of this reaction allows for the generation of a diverse library of compounds for further biological evaluation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of Compound Libraries Derived from 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of chemical libraries derived from the core scaffold 2-Chloro-5-methoxypyridin-3-amine. This versatile building block is a key starting material for the synthesis of potent kinase inhibitors. The following protocols are optimized for the discovery of novel inhibitors targeting the PI3K/mTOR and CHK1 signaling pathways, both critical in cancer and other diseases.
Application Note 1: High-Throughput Screening for PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention. This application note describes a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the high-throughput screening of compounds derived from this compound for inhibitory activity against PI3Kα and mTOR.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.
Application Notes and Protocols for the Quantification of 2-Chloro-5-methoxypyridin-3-amine
Introduction:
2-Chloro-5-methoxypyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and accurately quantifying its presence in reaction mixtures and final products is critical for quality control and regulatory compliance.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the routine quality control of this compound.[3]
Data Presentation: Quantitative HPLC-UV Data
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | ~4.2 min |
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for HPLC-UV analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Due to the presence of a polar amino group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape.[3]
Data Presentation: Quantitative GC-MS Data
| Parameter | Result |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Retention Time (Derivatized) | ~12.5 min |
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in a suitable aprotic solvent (e.g., Dichloromethane).
-
Derivatization: To a known volume of the standard or sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a catalyst such as pyridine. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
3. Analysis and Quantification:
-
Inject the derivatized calibration standards to establish a calibration curve.
-
Inject the derivatized sample solutions.
-
Quantify the derivatized this compound by monitoring a specific ion fragment and comparing its response to the calibration curve.
Caption: Experimental workflow for GC-MS analysis.
III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis of this compound, especially in complex matrices.[3][4]
Data Presentation: Quantitative LC-MS/MS Data
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.01 ng/mL (10 pg/mL) |
| Limit of Quantification (LOQ) | 0.03 ng/mL (30 pg/mL) |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
| Retention Time | ~2.8 min |
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. A precursor ion would be the protonated molecule [M+H]⁺, and product ions would be generated through collision-induced dissociation.
-
Collision Gas: Argon.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the expected concentration range (e.g., 0.05 ng/mL to 50 ng/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter.
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve based on the peak area of the specific MRM transition.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Note and Protocol for the Scale-up Synthesis of 2-Chloro-5-methoxypyridin-3-amine
Introduction
2-Chloro-5-methoxypyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and central nervous system agents. Its specific substitution pattern makes it a valuable intermediate for drug discovery and development. The provision of a robust and scalable synthetic route is crucial for advancing preclinical and clinical studies of drug candidates derived from this intermediate. This document provides a detailed application note and protocol for the multi-gram scale-up synthesis of this compound, outlining a reliable three-step process commencing from 2-amino-5-methoxypyridine. The described methodology is designed to be efficient, reproducible, and suitable for implementation in a drug development setting.
Synthetic Strategy
The selected synthetic strategy involves a three-step sequence starting from the commercially available 2-amino-5-methoxypyridine. This approach is advantageous due to the relatively low cost of the starting material and the generally high-yielding nature of the individual transformations. The overall synthetic pathway is depicted below:
-
Nitration: The synthesis commences with the regioselective nitration of 2-amino-5-methoxypyridine to introduce a nitro group at the C3 position, yielding 2-amino-5-methoxy-3-nitropyridine.
-
Sandmeyer Reaction: The amino group at the C2 position is then converted to a chloro group via a Sandmeyer reaction, affording the key intermediate 2-chloro-5-methoxy-3-nitropyridine.
-
Reduction: Finally, the nitro group at the C3 position is reduced to the desired amine functionality, yielding the target compound, this compound.
This sequence is designed to control the regioselectivity of the substitutions and to utilize common and well-understood chemical transformations that are amenable to scale-up.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methoxy-3-nitropyridine
Materials:
-
2-amino-5-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Deionized Water
Procedure:
-
To a stirred solution of concentrated sulfuric acid, 2-amino-5-methoxypyridine is added portion-wise while maintaining the temperature below 30°C.
-
The mixture is cooled to 0-5°C in an ice bath.
-
A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting solution is neutralized by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C.
-
The precipitated yellow solid is collected by filtration, washed with cold deionized water, and dried under vacuum to afford 2-amino-5-methoxy-3-nitropyridine.
Step 2: Synthesis of 2-chloro-5-methoxy-3-nitropyridine
Materials:
-
2-amino-5-methoxy-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
2-amino-5-methoxy-3-nitropyridine is dissolved in concentrated hydrochloric acid and the solution is cooled to 0-5°C.
-
A solution of sodium nitrite in deionized water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5°C.
-
The freshly prepared diazonium salt solution is added slowly to the copper(I) chloride solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-methoxy-3-nitropyridine. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Materials:
-
2-chloro-5-methoxy-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite®
Procedure:
-
A mixture of 2-chloro-5-methoxy-3-nitropyridine, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The hot reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Results for the Synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 2-amino-5-methoxypyridine | H₂SO₄, HNO₃ | - | 0-10 | 2-4 | 85-95 | >95 |
| 2 | Sandmeyer Reaction | 2-amino-5-methoxy-3-nitropyridine | HCl, NaNO₂, CuCl | Water | 0-25 | 2-3 | 70-80 | >98 |
| 3 | Reduction | 2-chloro-5-methoxy-3-nitropyridine | Fe, NH₄Cl | Ethanol/Water | Reflux | 3-5 | 80-90 | >99 |
Visualizations
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Conclusion
The provided three-step synthetic route offers a practical and scalable method for the preparation of this compound, a crucial intermediate for preclinical drug development. The use of readily available starting materials and well-established chemical transformations makes this protocol suitable for producing multi-gram quantities of the target compound with high purity. This application note serves as a comprehensive guide for researchers and drug development professionals, facilitating the efficient synthesis of this important building block.
Application Notes and Protocols: 2-Chloro-5-methoxypyridin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridin-3-amine is a versatile heterocyclic building block that serves as a valuable starting fragment for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its substituted pyridine core is a common motif in numerous approved drugs and clinical candidates. The strategic placement of the chloro, methoxy, and amine functionalities provides a rich chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
While not typically employed in initial fragment-based screening due to its reactivity, this compound is a powerful scaffold for the development of more complex lead compounds. This document provides detailed application notes on its use in the synthesis of kinase inhibitors targeting the PI3K/AKT/mTOR pathway, along with relevant experimental protocols and quantitative data for derivative compounds.
Application in Kinase Inhibitor Development: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Derivatives of the this compound scaffold have been successfully utilized to generate potent dual inhibitors of PI3K and mTOR.
Logical Workflow for Scaffold Elaboration
The following workflow illustrates the general process of utilizing the this compound scaffold to develop targeted kinase inhibitors.
Data Presentation: Quantitative Analysis of Derivatives
The following tables summarize the in vitro inhibitory potency of a series of sulfonamide methoxypyridine derivatives, synthesized from a structurally related bromo-analogue of the title compound, against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 22c | 1.8 | 11.2 |
| HS-173 (Control) | 1.1 | 38.4 |
| Omipalisib (Control) | 0.4 | 0.1 |
Data is illustrative and based on reported findings for structurally related compounds.
Table 2: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | MCF-7 (Breast Cancer) IC₅₀ (nM) | HCT-116 (Colorectal Cancer) IC₅₀ (nM) |
| 22c | 130 | 20 |
| HS-173 (Control) | 120 | 30 |
| Omipalisib (Control) | 1.1 | 1.3 |
Data is illustrative and based on reported findings for structurally related compounds.
Signaling Pathway Visualization
Derivatives of this compound can act as dual inhibitors of PI3K and mTOR, key components of a major signaling pathway implicated in cancer.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.
Protocol 1: Synthesis of Derivatives via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl diversity at the 2-position.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Kinase (e.g., PI3Kα, mTOR)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of test compounds.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 4: Western Blot for Target Engagement (p-Akt)
This protocol is used to determine if a test compound inhibits the PI3K/AKT pathway within cells by measuring the phosphorylation status of AKT.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate and treat cells with the test compound for a specified time.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of Akt phosphorylation.
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its utility as a foundational fragment for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, is well-documented through its derivatives. The protocols and data presented herein provide a solid framework for researchers to utilize this building block in the design and development of novel therapeutic agents. Through systematic chemical modification and rigorous biological evaluation, this scaffold can be elaborated into lead compounds with significant potential for clinical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-methoxypyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and logical synthetic strategy involves a two-step process starting from 2-chloro-5-methoxypyridine. The sequence is as follows:
-
Nitration: Regioselective nitration of 2-chloro-5-methoxypyridine to yield 2-chloro-5-methoxy-3-nitropyridine.
-
Reduction: Subsequent reduction of the nitro group to the corresponding amine to afford the final product.
An alternative, though less commonly documented, route could involve the selective amination of a 2,3-dichloro-5-methoxypyridine precursor.
Q2: What are the most critical factors affecting the overall yield of the nitration/reduction pathway?
A2: For the nitration step, the key factors are the choice of nitrating agent, strict temperature control, and ensuring an anhydrous environment to prevent side reactions and improve regioselectivity. For the reduction step, the critical parameters include the choice of reducing agent/catalyst, solvent, temperature, and pressure (for catalytic hydrogenation) to ensure complete conversion and minimize byproduct formation.
Q3: How can I monitor the progress of the reactions?
A3: Both the nitration and reduction reactions can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for tracking the consumption of the starting material and the formation of the product, helping to determine the reaction endpoint and identify any potential side products.
Q4: What are the expected challenges in the synthesis of this compound?
A4: The primary challenge in the nitration step is achieving high regioselectivity for the desired 3-nitro isomer due to the directing effects of the existing substituents. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[1] In the reduction step, challenges include potential catalyst poisoning (especially in catalytic hydrogenation), incomplete reduction leading to intermediates like hydroxylamines, and the formation of dimeric azoxy or azo compounds.[2]
Synthesis Workflow and Key Transformations
The following diagram outlines the plausible two-step synthesis route from 2-chloro-5-methoxypyridine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Part 1: Nitration of 2-Chloro-5-methoxypyridine
Q1: My nitration reaction is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low yields in the nitration of pyridine rings are common due to the deactivating effect of the nitrogen atom, which is protonated in the strongly acidic medium.[1] Here are several factors to investigate:
-
Insufficiently Strong Nitrating Conditions: Standard nitric acid/sulfuric acid mixtures may not be potent enough. The use of fuming sulfuric acid (oleum) in combination with nitric acid can significantly increase the concentration of the nitronium ion (NO₂⁺) and improve yields, often from around 50% to over 90% in similar systems.[3][4]
-
Presence of Water: The reaction is highly sensitive to water, which can consume the nitrating agent. Using anhydrous reagents and an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0-15°C) to control the exothermic nature of the reaction and minimize side-product formation. However, some deactivated substrates may require carefully controlled heating to proceed.
-
Incorrect Order of Addition: The pyridine derivative should typically be added slowly to the cold nitrating mixture to control the initial exotherm.
Q2: I am getting a mixture of isomers instead of the desired 3-nitro product. How can I improve regioselectivity?
A2: Achieving the correct regioselectivity is a major challenge. The methoxy group directs ortho/para (positions 4 and 6), while the chloro group also directs ortho/para (positions 3 and 5). The pyridine nitrogen deactivates all positions, but especially positions 2, 4, and 6. Nitration at position 3 is desired.
-
Steric Hindrance: The bulky chloro group at position 2 may sterically hinder nitration at position 3 to some extent, but electronic effects are often dominant.
-
Reaction Conditions: Regioselectivity can be highly dependent on the specific acid system and temperature. Experimenting with different strengths of oleum or alternative nitrating systems (e.g., HNO₃ in trifluoroacetic anhydride) may alter the isomer ratio.[5]
-
Zeolite Catalysts: In some aromatic nitrations, solid zeolite catalysts have been used to enhance regioselectivity, particularly for the para isomer, by exploiting shape-selective catalysis within the catalyst pores.[6] This approach could be explored for this system.
Troubleshooting Flowchart: Low Yield in Nitration
Caption: A logical guide to troubleshooting low yields in the nitration step.
Part 2: Reduction of 2-Chloro-5-methoxy-3-nitropyridine
Q1: My reduction reaction is incomplete, and I still have starting material present. How can I drive it to completion?
A1: Incomplete reduction is a frequent issue. The solution depends on the method used:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C):
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Use a fresh batch of catalyst and ensure the substrate and solvent are free of potential poisons (e.g., sulfur compounds).[2]
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: Atmospheric pressure may be insufficient. Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[7]
-
Solvent: Ensure the starting material is fully dissolved. A protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can often improve reaction rates.[7]
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal and acid is used (typically 3-5 equivalents of the metal).
-
Metal Activation: The surface of the metal powder may be oxidized. Pre-treating the metal with dilute acid can activate it.
-
Temperature: Many metal/acid reductions require heating to reflux to proceed at a reasonable rate.[8]
-
Q2: I am observing significant side products, such as hydroxylamines or colored impurities. How can I improve selectivity?
A2: The formation of intermediates like nitroso and hydroxylamine species can lead to dimeric side products (azoxy, azo compounds), which are often highly colored.[2]
-
Ensure Complete Reduction: The best way to avoid these intermediates is to ensure the reaction goes to completion. Use a sufficient excess of the reducing agent and allow adequate reaction time.
-
Temperature Control: For catalytic hydrogenations, the reaction is exothermic. Poor heat dissipation can lead to side reactions. Conversely, for metal/acid reductions, insufficient heat can cause the reaction to stall at intermediate stages.
-
Choice of Reagent: Stannous chloride (SnCl₂) is known to be a mild reducing agent and can sometimes stop at the hydroxylamine stage under certain conditions.[7] A more robust system like iron powder in acetic acid or catalytic hydrogenation is often more effective for complete reduction to the amine.[7][9]
Nitro Group Reduction Pathway and Potential Side Products
Caption: The stepwise reduction of an aromatic nitro group and common dimeric side products.
Experimental Protocols (Exemplary)
These are generalized protocols based on procedures for analogous compounds and should be adapted and optimized for the specific substrate.
Protocol 1: Nitration of 2-Chloro-5-methoxypyridine
-
To a flask maintained under an inert atmosphere (N₂), add fuming sulfuric acid (20% SO₃, 4.0 eq) and cool to 0°C in an ice/salt bath.
-
Slowly add potassium nitrate (1.1 eq) while maintaining the internal temperature below 10°C.
-
In a separate flask, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid.
-
Add the solution of the pyridine derivative dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Stir the reaction mixture at 10-15°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the cold aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-5-methoxy-3-nitropyridine.
Protocol 2: Reduction of 2-Chloro-5-methoxy-3-nitropyridine (Fe/HCl Method)
-
To a round-bottom flask, add 2-chloro-5-methoxy-3-nitropyridine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Summary of Reaction Conditions and Yields for Analogous Systems
| Reaction Type | Substrate | Reagents & Conditions | Yield | Reference |
| Nitration | 2,6-Diaminopyridine | HNO₃ / H₂SO₄ | ~50% | [3] |
| Nitration | 2,6-Diaminopyridine | HNO₃ / Oleum (20-65% SO₃) | >90% | [3][4] |
| Nitration | Pyridines | HNO₃ / Trifluoroacetic Anhydride | 10-83% | [5] |
| Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, N,N-Diethylaniline | 76.9% | [10] |
| Reduction | 2-Amino-3-nitro-6-methoxypyridine | SnCl₂·2H₂O, conc. HCl, 35-40°C | 86.4% | [8][11] |
| Amination | 2,3-Dichloro-5-trifluoromethylpyridine | Aqueous NH₃, 100-125°C, Autoclave | High | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 4. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 11. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 12. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5-methoxypyridin-3-amine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for developing appropriate purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| pKa (Predicted) | 0.21 ± 0.10 | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the common impurities I might encounter when synthesizing or handling this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities to consider include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can vary.
-
Isomeric Amines: Formation of other positional isomers of the aminopyridine.
-
Dechlorinated Byproducts: Such as 2-amino-5-methoxypyridine, which can arise during certain reaction conditions.[2]
-
Hydrolyzed Byproducts: Formation of the corresponding hydroxypyridine derivative, 2-hydroxy-5-methoxypyridin-3-amine, especially if water is present during synthesis or workup at elevated temperatures.[2]
-
Solvent Adducts: Solvents like DMF can sometimes lead to byproducts.[3]
-
Polychlorinated Species: Depending on the chlorination step in the synthesis, over-chlorination can lead to di- or tri-chlorinated pyridines.[4]
Q2: My crude this compound is a dark oil/solid. How can I decolorize it?
A2: The dark color is likely due to high molecular weight, colored impurities or degradation products. Here are a few approaches:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added. The mixture is then hot-filtered to remove the carbon, which adsorbs the colored impurities.
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The non-polar colored impurities will often be retained on the silica, while the desired product is eluted.
Q3: I am struggling to get my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to residual solvent, the presence of impurities, or the choice of solvent system.[5] Consider the following troubleshooting steps:
-
Ensure the product is sufficiently pure: Even small amounts of impurities can inhibit crystallization. Consider a preliminary purification step like an acid-base extraction or a quick column filtration.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization.[6] A good solvent will dissolve the compound when hot but not when cold.[5] Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, toluene).
-
Use a Co-solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent dropwise until turbidity persists. Then, allow it to cool slowly.
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[5]
Q4: How do I choose the right solvent system for column chromatography of this compound?
A4: The ideal solvent system for column chromatography should provide good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate.
-
TLC Analysis: First, perform TLC analysis using different solvent systems. A good starting point for aminopyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[7][8]
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate. This generally translates to good separation on a column.
-
Gradient Elution: If there is a significant polarity difference between the impurities and the product, a gradient elution (gradually increasing the polarity of the eluent) can be very effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
Q5: Can I use acid-base extraction to purify this compound? What is the general procedure?
A5: Yes, acid-base extraction is a highly effective method for purifying amines.[9] The basic amino group can be protonated to form a water-soluble salt, which can be separated from neutral or acidic impurities.[10][11]
-
Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether.[10]
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl).[9][12] The protonated amine will move into the aqueous layer.
-
Separate the aqueous layer. The organic layer contains neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the pH is > 9. This will deprotonate the amine salt, causing the neutral amine to precipitate or form an organic layer.[11]
-
Extract the neutral amine back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or co-solvent system (e.g., isopropanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate 7:3) that gives an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer twice more with 1M HCl.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add 6M NaOH with stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract three times with a fresh organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
Visualized Workflows
Caption: Workflow for Acid-Base Extraction Purification.
Caption: General Workflow for Column Chromatography.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the direct chlorination of 3-amino-5-methoxypyridine using an electrophilic chlorinating agent such as N-Chlorosuccinimide (NCS). This approach offers good regioselectivity for the position ortho to the amino group, which is activated towards electrophilic substitution.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include over-chlorination, formation of isomeric monochloro products, and potential hydrolysis of the chloro-substituent.
Q3: How can I minimize the formation of di-chlorinated byproducts?
To reduce over-chlorination, it is crucial to control the stoichiometry of the chlorinating agent. Using a slight excess (typically 1.05-1.2 equivalents) of NCS is often sufficient.[1] Slow, portion-wise addition of the chlorinating agent at a controlled temperature can also help to prevent localized areas of high concentration, which can lead to di-substitution.
Q4: Is the formation of other chloro-isomers a significant issue?
The directing effects of the amino and methoxy groups on the pyridine ring strongly favor chlorination at the C2 and C6 positions. While the formation of other isomers, such as 4-chloro-5-methoxypyridin-3-amine, is possible, it is generally observed as a minor byproduct under optimized conditions.
Q5: What are the recommended purification methods for the final product?
Purification can typically be achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is generally effective in separating the desired product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the quality and reactivity of the chlorinating agent. |
| Product loss during work-up or purification. | - Optimize extraction and purification procedures.- Use of a continuous extractor may improve recovery. | |
| High Levels of Di-chlorinated Impurities | Excess of chlorinating agent. | - Reduce the equivalents of the chlorinating agent to 1.05-1.1 equivalents.- Add the chlorinating agent portion-wise or as a solution over an extended period. |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Presence of Isomeric Monochloro Byproducts | Sub-optimal reaction conditions affecting regioselectivity. | - Screen different solvents to find one that maximizes the desired isomer.- Ensure the reaction is performed under anhydrous conditions. |
| Formation of Hydroxypyridine Impurity | Hydrolysis of the chloro-substituent during work-up or purification. | - Use anhydrous solvents for work-up and purification.- Avoid prolonged exposure to basic or highly aqueous conditions. |
| Starting Material Remains | Insufficient amount of chlorinating agent. | - Increase the equivalents of the chlorinating agent slightly (e.g., from 1.05 to 1.2 equivalents). |
| Deactivation of the chlorinating agent. | - Use a freshly opened or properly stored bottle of the chlorinating agent. |
Data Presentation
Table 1: Illustrative Yields and Impurity Profiles under Different Reaction Conditions
| Entry | Equivalents of NCS | Temperature (°C) | Yield of this compound (%) | Di-chlorinated Impurity (%) | Isomeric Impurity (%) |
| 1 | 1.05 | 0 | 75 | 2 | 5 |
| 2 | 1.2 | 25 | 85 | 5 | 4 |
| 3 | 1.5 | 25 | 80 | 15 | 3 |
| 4 | 1.2 | 50 | 70 | 10 | 8 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Experimental Protocols
Synthesis of this compound via NCS Chlorination
Materials:
-
3-amino-5-methoxypyridine
-
N-Chlorosuccinimide (NCS)[2]
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 3-amino-5-methoxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyridin-3-amine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my coupling reaction with this compound?
A1: Low yields with this substrate can be attributed to several factors. The 2-chloro-3-aminopyridine scaffold presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Similarly, the adjacent amino group can also interfere with the catalytic cycle. Furthermore, as a chloropyridine, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more challenging.[2][3]
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[2]
-
Homocoupling: Self-coupling of the boronic acid or the amine can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.[3]
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 5-methoxypyridin-3-amine.
Q3: Which palladium catalysts and ligands are most effective for this type of substrate?
A3: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and stabilize the catalytic species. Ligands such as SPhos, XPhos, and RuPhos, often used as pre-formed palladium precatalysts (e.g., SPhos Pd G3), have shown success in similar systems.[2][3] For Buchwald-Hartwig aminations, BrettPhos has been identified as an effective ligand for couplings involving 3-halo-2-aminopyridines.
Q4: How critical is the choice of base and solvent?
A4: The choice of base and solvent is crucial. A strong, non-nucleophilic base is often necessary to facilitate the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[3] Common solvents include 1,4-dioxane, toluene, and THF.[4]
Troubleshooting Guides
Low Conversion/No Reaction
If you are observing low or no conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting workflow for low or no reaction conversion.
Formation of Side Products
If you are observing significant side product formation, the following guide can help you diagnose and address the issue.
Troubleshooting guide for common side reactions.
Data Presentation
The following tables summarize typical reaction conditions for various coupling reactions with substrates analogous to this compound. Note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-dioxane/H₂O | 100 | 12-24 | 70-95 |
| Heteroarylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-90 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-dioxane/H₂O | 85-95 | >15 | 60-85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amines | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 70-85 |
| Primary Amines | BrettPhos Pd G3 (4) | - | LiHMDS (2.5) | THF | 65 | 12 | 60-75 |
| Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | 6 | ~90 |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Cu Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | ~89 |
| Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| Terminal Alkyne (Copper-free) | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Toluene | 100 | 12 | 60-80 |
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling
References
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyridin-3-amine. This guide addresses common issues encountered during cross-coupling experiments, such as Suzuki and Buchwald-Hartwig amination reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing experimental setups, including solvent selection and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents like ethanol, methanol, and acetone. | [2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
General Handling and Storage
Q1: How should I properly store and handle this compound?
A1: this compound should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1] It is a white to light yellow crystalline powder.[2] When handling, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.
Reaction Troubleshooting: Suzuki Coupling
Q2: My Suzuki coupling reaction with this compound is giving a low yield or not proceeding at all. What are the common causes?
A2: Low or no yield in Suzuki coupling reactions with chloropyridines is a frequent challenge due to the high strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle difficult. Several factors could be contributing to this issue:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for activating the C-Cl bond in this electron-rich pyridine system. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.
-
Ineffective Base: The base is critical for the transmetalation step. Its strength, solubility, and the presence of water can significantly impact the reaction.
-
Poor Reagent and Solvent Quality: The presence of water or oxygen can lead to side reactions and catalyst deactivation. Protodeboronation (cleavage of the C-B bond of the boronic acid) is a common side reaction exacerbated by water.
-
Sub-optimal Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.
Troubleshooting Workflow for Suzuki Coupling
Q3: I am observing significant amounts of side products in my Suzuki coupling reaction. What are they and how can I minimize them?
A3: Common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. To minimize this, ensure thorough degassing of all solvents and maintain a strict inert atmosphere.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene. Using anhydrous solvents and reagents, and sometimes switching to a boronate ester (e.g., pinacol ester), can mitigate this issue.
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be minimized by the careful selection of ligands and reaction conditions.
Reaction Troubleshooting: Buchwald-Hartwig Amination
Q4: I am having difficulty with the Buchwald-Hartwig amination of this compound. What should I consider?
A4: Similar to Suzuki coupling, the reactivity of the C-Cl bond is a key challenge. Additionally, the presence of the amino group on the pyridine ring can lead to self-coupling or other side reactions.
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the oxidative addition of the aryl chloride and facilitate the reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the specific amine being coupled.
-
Protecting Groups: If you are observing side reactions involving the amino group of your starting material, you may need to protect it. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). These can be removed after the coupling reaction.
Troubleshooting Workflow for Buchwald-Hartwig Amination
References
Technical Support Center: Purification of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-5-methoxypyridin-3-amine. The following information is based on established chemical principles for the purification of substituted aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurities present in a crude sample are highly dependent on the synthetic route used. A common method for the synthesis of aminopyridines involves the reduction of a nitropyridine precursor. In this case, likely impurities include:
-
Unreacted Starting Material: 2-Chloro-5-methoxy-3-nitropyridine.
-
Incomplete Reduction Products: Such as nitroso or hydroxylamino intermediates.
-
Side Products: Arising from over-reduction or side reactions of functional groups.
-
Residual Catalysts and Reagents: For example, residual metal catalysts (e.g., Palladium, Nickel) and reducing agents.
Another potential synthetic route is the amination of a di-halogenated pyridine. This could lead to impurities such as:
-
Unreacted Starting Material: e.g., 2,3-dichloro-5-methoxypyridine.
-
Isomeric Byproducts: Positional isomers of the desired amine.
-
Di-amination Products: If both halogens are substituted.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Boiling Point | 311.9 °C at 760 mmHg | [1] |
| Storage Temperature | 2–8 °C under inert gas | [1] |
The presence of the amino group makes the compound basic, which is a key characteristic to exploit during purification, for instance, in acid-base extraction.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is too non-polar for the compound.
-
Solution: Try a more polar solvent or a solvent mixture. For aminopyridines, solvents like ethanol, methanol, or mixtures with water can be effective.
Problem: The compound dissolves but does not crystallize upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Concentrate the solution by evaporating some of the solvent.
-
Possible Cause 2: The compound has oiled out.
-
Solution 2: Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a pure crystal of the compound can also be effective.
Problem: The recrystallized product is still impure.
-
Possible Cause: The impurities have similar solubility profiles to the desired compound in the chosen solvent.
-
Solution: Try a different recrystallization solvent or a sequence of purifications using different techniques (e.g., recrystallization followed by column chromatography).
Recommended Solvents for Recrystallization of Aminopyridines:
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar | Good for many aminopyridines. The ratio can be adjusted to achieve optimal solubility at high temperatures and low solubility at low temperatures. |
| Isopropyl Alcohol | Polar | Can be a good alternative to ethanol. |
| Toluene | Non-polar | May be suitable if the impurities are highly polar. |
| Hexane/Ethyl Acetate | Non-polar/Polar | A solvent mixture that can be fine-tuned for optimal recrystallization. |
Guide 2: Column Chromatography Challenges
Column chromatography is a versatile technique for separating compounds with different polarities.
Problem: The compound does not move from the origin on the TLC plate.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. Adding a small amount of a more polar solvent like methanol can also help.
Problem: The compound runs with the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution: Try a different solvent system. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). A small amount of a third solvent (e.g., methanol, triethylamine) can sometimes improve separation. Adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial for basic compounds like aminopyridines by reducing tailing on the silica gel.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Guide 3: Acid-Base Extraction Difficulties
The basicity of the amino group allows for purification using acid-base extraction.
Problem: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or filtering the mixture through a pad of celite.
Problem: The product is not efficiently extracted into the aqueous acidic layer.
-
Possible Cause: The aqueous acid is not acidic enough to fully protonate the amine.
-
Solution: Use a more concentrated acid solution or perform multiple extractions with fresh acid. Ensure the pH of the aqueous layer is sufficiently low (typically pH 1-2).
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Organic Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Stability of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Chloro-5-methoxypyridin-3-amine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. Based on the chemical structure, which includes an amino group, a chloro substituent, and a pyridine ring, the primary degradation pathways are likely to be:
-
Oxidation: The amino group and the pyridine ring nitrogen are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine moiety.[3]
-
pH: The stability of aminopyridines can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.[4]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at 2-8°C.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
pH: Maintain the pH of the solution in a range that is found to be optimal for its stability (see troubleshooting guide for determining optimal pH).
Q3: Are there any known degradation products of similar aminopyridine compounds?
A3: Yes, studies on similar aminopyridine derivatives have identified several degradation products. For example, under oxidative stress, 3,4-diaminopyridine has been shown to degrade to 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] It is plausible that this compound could form analogous products, such as N-oxides or products of oxidative deamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation of the amino group or other parts of the molecule. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon) at 2-8°C. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E), but verify its compatibility with your experimental system first. |
| Loss of compound potency in the assay. | Degradation due to pH, light, or temperature. | Conduct a forced degradation study to identify the primary degradation pathway (see Experimental Protocols). Based on the results, adjust the solution's pH, protect it from light, and/or store it at a lower temperature. For aminopyridines, salt forms are often more stable than the free base.[1] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Characterize the degradation products using LC-MS/MS or other suitable analytical techniques. This will help in elucidating the degradation pathway and in developing strategies to prevent it. |
| Inconsistent results between experiments. | Variable stability of the compound in solution. | Standardize the preparation and storage of your solutions. Always use freshly prepared solutions when possible and clearly define the storage conditions and duration if solutions need to be stored. |
Comparative Stability Data for Aminopyridine Derivatives
| Compound | Formulation/Matrix | Storage Conditions | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% | [5][6] |
| 4-Aminopyridine | 5 mg oral capsules | 23°C, protected from light | 6 months | >95% | [5][6] |
| 4-Aminopyridine | 5 mg oral capsules | 37°C, protected from light | 1 month | >95% | [5][6] |
| 3,4-Diaminopyridine | 5 mg oral capsules | 4°C, protected from light | 6 months | >95% | [5][6] |
| 3,4-Diaminopyridine | 5 mg oral capsules | 23°C, protected from light | 6 months | >95% | [5][6] |
| 3,4-Diaminopyridine | 5 mg oral capsules | 37°C, protected from light | 1 month | >95% | [5][6] |
| 3,4-Diaminopyridine (molecular form) | Solution | 5% or 15% H₂O₂ | 216 hours | Significant degradation | [1] |
| 3,4-Diaminopyridine (salt form) | Solution | 5% or 15% H₂O₂ | 216 hours | More stable than molecular form | [1] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products.
Visualizations
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
Overcoming poor reactivity of 2-Chloro-5-methoxypyridin-3-amine
Welcome to the technical support center for 2-Chloro-5-methoxypyridin-3-amine. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common reactivity challenges encountered during their experiments.
Section 1: General Reactivity and Handling
This section addresses general questions about the substrate's inherent properties that influence its reactivity.
Question 1: What are the primary reasons for the "poor reactivity" of this compound in common cross-coupling reactions?
Answer: The observed poor reactivity of this compound stems from a combination of electronic and structural factors:
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic 3-amino group can act as ligands, coordinating to the metal center (e.g., Palladium) of the catalyst. This coordination can occupy active sites, leading to catalyst deactivation or "poisoning" and preventing the catalytic cycle from proceeding efficiently.[1]
-
Electron-Rich Nature: The presence of two electron-donating groups (EDGs)—the 3-amino and 5-methoxy groups—increases the electron density of the pyridine ring. This enrichment reduces the electrophilicity of the carbon atom attached to the chlorine, making the crucial oxidative addition step in many cross-coupling reactions (like Suzuki or Buchwald-Hartwig) more difficult.[2][3]
-
C-Cl Bond Strength: Carbon-chlorine bonds are inherently stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, requiring more active catalysts or harsher conditions to achieve oxidative addition.[2][4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental in drug development for creating C-C and C-N bonds. However, this substrate presents unique challenges.
FAQ 2.1: Suzuki-Miyaura Coupling
Question 2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is failing or providing very low yields (<10%). What are the most likely causes and how can I troubleshoot it?
Answer: Low yields in Suzuki couplings with this substrate are common and typically point to issues with catalyst activity and C-Cl bond activation. The primary causes are catalyst inhibition by the nitrogen atoms and the reduced electrophilicity of the C-Cl bond.
Troubleshooting Workflow:
Use the following diagnostic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The table below summarizes recommended starting conditions for optimizing the Suzuki-Miyaura coupling of this compound. Screening different combinations is often necessary.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent System | Temp (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane / H₂O (5:1) | 100 | 40-75% | A robust general system for challenging chloropyridines.[2] |
| Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) | Cs₂CO₃ (2 equiv.) | Toluene or CPME | 110 | 50-85% | Often provides higher yields for electron-rich substrates. |
| SPhos Pd G3 (2 mol%) | K₂CO₃ (2 equiv.) | t-Amyl Alcohol | 100 | 60-90% | Precatalyst ensures efficient generation of the active Pd(0) species. |
Yield ranges are estimates based on structurally similar substrates and will vary with the specific boronic acid used.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, ~0.2 M concentration).
-
Inert Atmosphere: Seal the vial and remove it from the glovebox. If a glovebox is unavailable, evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
FAQ 2.2: Buchwald-Hartwig Amination
Question 3: I am trying to perform a Buchwald-Hartwig amination on the 2-chloro position with a secondary amine, but I am only recovering starting material. What should I change?
Answer: This is a highly challenging transformation due to severe catalyst inhibition. Both the substrate's 3-amino group and the incoming nucleophilic amine compete with the phosphine ligand to bind to the palladium center, effectively stopping the catalytic cycle.[4][5][6] Success requires a carefully selected catalyst system designed to overcome this inhibition.
Caption: Buchwald-Hartwig cycle showing the catalyst inhibition point.
Troubleshooting Strategies:
-
Use Highly Bulky Ligands: Employ ligands with very large steric profiles, such as AdBrettPhos or tBuXPhos. These ligands create a sterically hindered pocket around the palladium atom that disfavors coordination by the smaller amine groups on the substrate while still allowing the catalytic cycle to proceed.
-
Protect the 3-Amino Group: Temporarily protecting the 3-amino group as a carbamate (e.g., Boc) or an amide can prevent it from interfering with the catalyst. This adds extra steps to the synthesis but is often the most reliable solution.
-
Choice of Base: Use a non-coordinating, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu). These bases are less likely to compete for coordination sites on the palladium catalyst.[4]
Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd₂(dba)₃ (2 mol%) + AdBrettPhos (4 mol%) | LiHMDS (2.2 equiv.) | Toluene | 110 | 30-65% | Designed for sterically demanding and electron-rich substrates. |
| tBuXPhos Pd G3 (2-4 mol%) | NaOtBu (2.0 equiv.) | CPME | 100 | 40-75% | A powerful combination for difficult C-N couplings. |
| RuPhos Pd G3 (2-4 mol%) | K₃PO₄ (2.5 equiv.) | 1,4-Dioxane | 110 | 25-60% | Milder base, may require higher catalyst loading. |
Yield ranges are highly dependent on the coupling partner and may require extensive optimization.
Detailed Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
Setup: In a glovebox, add the selected base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., tBuXPhos Pd G3, 2-4 mol%), and the degassed solvent (e.g., Toluene, ~0.15 M).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring for 16–24 hours.
-
Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 4: My Nucleophilic Aromatic Substitution (SNAr) reaction with a thiol or alcohol nucleophile is very slow, even at high temperatures. How can I accelerate it?
Answer: The SNAr reactivity of this compound is diminished by its electron-donating groups, which destabilize the negatively charged Meisenheimer intermediate that is key to the reaction mechanism.[3] While the chlorine is in an activated (2-) position, this electronic effect can make the reaction sluggish.
Strategies for Improvement:
-
Solvent Choice: Switch to a highly polar aprotic solvent like DMSO, NMP, or DMF. These solvents can stabilize the charged intermediate, accelerating the reaction.[7]
-
Increase Base Strength: For alcohol or thiol nucleophiles, using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will more effectively generate the nucleophilic alkoxide or thiolate in situ, increasing its potency.[7]
-
Phase-Transfer Catalysis: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the nucleophile and the substrate.
-
Microwave Irradiation: Microwave heating can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions by efficiently overcoming the activation energy barrier.
Comparison of SNAr Conditions
| Nucleophile | Base | Solvent | Temperature | Expected Outcome |
| Phenol | K₂CO₃ | Acetonitrile | 80 °C (Reflux) | Slow / Low Conversion |
| Phenol | NaH | DMF or DMSO | 80-100 °C | Improved Rate & Yield |
| Secondary Amine | DIPEA | Ethanol | 80 °C (Reflux) | Moderate Conversion |
| Secondary Amine | None (neat) | Microwave | 150 °C | Rapid Conversion |
References
Technical Support Center: Analysis of 2-Chloro-5-methoxypyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Chloro-5-methoxypyridin-3-amine. The information is tailored for researchers, scientists, and drug development professionals to assist in method refinement and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the analysis of this compound?
A1: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for routine purity and content analysis due to its robustness and simplicity. GC-MS is a powerful tool for identifying and quantifying the analyte, especially when dealing with complex matrices or the need for high sensitivity and structural confirmation.
Q2: How should I prepare samples of this compound for HPLC and GC-MS analysis?
A2: For HPLC analysis, accurately weigh the sample and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[1] Ensure the sample is fully dissolved, and filter it through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[2] For GC-MS, the sample can be dissolved in a volatile solvent like dichloromethane or acetone.[2] Derivatization is generally not necessary for this compound due to its volatility, but it can be considered to improve peak shape and thermal stability.[2]
Q3: What are some potential impurities that I should be aware of during the analysis?
A3: Potential impurities can arise from the synthesis process. These may include starting materials, intermediates, or by-products from side reactions. Given its structure, potential impurities could include isomers, related pyridine derivatives, or compounds where the chloro or methoxy group is substituted. It is crucial to develop a stability-indicating method to separate the main compound from any potential degradants.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Incorrect mobile phase pH. 3. Column overload. | 1. Use a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the sample concentration or injection volume.[3] |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the organic-to-aqueous ratio in the mobile phase. Consider a different organic modifier (e.g., acetonitrile vs. methanol). 2. Replace the column with a new one of the same type. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature.[4] 2. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can help.[4] 3. Degas the mobile phase and purge the pump.[4] |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity HPLC-grade solvents. 2. Implement a robust needle wash program on the autosampler. 3. Increase the run time to ensure all components have eluted. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Active sites in the GC inlet or column. 2. Sample degradation at high temperatures. 3. Co-elution with a matrix component. | 1. Use a deactivated inlet liner and a column designed for amine analysis. 2. Lower the injection port and oven temperatures. 3. Optimize the temperature program to improve separation. |
| Low Signal Intensity | 1. Inefficient ionization. 2. Adsorption of the analyte in the system. 3. Low sample concentration. | 1. Ensure the MS source is clean and tuned. 2. Check for active sites in the inlet and column. 3. Increase the sample concentration or injection volume. |
| Mass Spectrum Mismatch | 1. Background interference. 2. Thermal degradation of the analyte. 3. Incorrect MS library identification. | 1. Check for column bleed or contaminated carrier gas. 2. Lower the inlet and transfer line temperatures. 3. Manually interpret the mass spectrum and compare it with the expected fragmentation pattern. |
Experimental Protocols
HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol. Filter through a 0.22 µm filter before injection.
GC-MS Method for Identification and Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and analytical goals.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation: Prepare a 100 µg/mL solution in dichloromethane.
Visualizations
Caption: General workflow for analytical method development.
Caption: Logical troubleshooting approach for analytical issues.
References
Technical Support Center: 2-Chloro-5-methoxypyridin-3-amine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2-Chloro-5-methoxypyridin-3-amine in various chemical reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common applications include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives by forming a new C-N bond at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): Where the chlorine atom is displaced by a variety of nucleophiles. The electron-donating 3-amino and 5-methoxy groups can influence the reactivity in these reactions.
Q2: What are the typical byproducts observed in reactions with this compound?
A2: Several side reactions can lead to the formation of unwanted byproducts, reducing the yield and complicating the purification of the desired product. The most common byproducts are:
-
Homocoupling Products: Dimerization of the starting material or the boronic acid/ester in Suzuki coupling.
-
Dehalogenation: Replacement of the chlorine atom with a hydrogen atom.
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid reagent, leading to the formation of an arene or heteroarene byproduct.
-
Side reactions involving the amino group: The 3-amino group can potentially act as a nucleophile or coordinate to the metal catalyst, leading to undesired products or catalyst deactivation.
Q3: How do the 3-amino and 5-methoxy substituents affect the reactivity of the 2-chloro position?
A3: The 3-amino and 5-methoxy groups are electron-donating, which can decrease the reactivity of the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is a key challenge when working with this substrate.[1] However, the 3-amino group can also play a role in directing the reaction or influencing catalyst coordination. In some cases, the amino group has been shown to facilitate the displacement of an ortho halogen in Suzuki reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Low conversion of this compound in Suzuki coupling is a frequent issue, often accompanied by the formation of homocoupling and dehalogenation byproducts.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Strategies to Minimize Byproducts in Suzuki Coupling:
| Byproduct | Cause | Recommended Strategy |
| Homocoupling | Presence of oxygen; high concentration of Pd(II) species.[3][4] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Use a Pd(0) source or an efficient pre-catalyst to minimize Pd(II) concentration.[3] The use of a mild reducing agent, like potassium formate, can also suppress homocoupling.[5] |
| Dehalogenation | Presence of a hydride source (e.g., from amine bases or alcoholic solvents). | Use non-hydride donating bases like K₂CO₃, K₃PO₄, or KF. Avoid using alcohol as a solvent if dehalogenation is observed. |
| Protodeboronation | Presence of water in the reaction mixture; instability of the boronic acid. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 2: Byproduct Formation in Buchwald-Hartwig Amination
The primary amino group on the this compound can potentially compete in the amination reaction or inhibit the catalyst.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Strategies to Minimize Byproducts in Buchwald-Hartwig Amination:
| Byproduct/Issue | Cause | Recommended Strategy |
| Low Reactivity | Deactivation of the C-Cl bond by electron-donating groups. | Use highly active catalyst systems with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos).[6] |
| Catalyst Inhibition | Coordination of the 3-amino group to the palladium center. | The use of bulky ligands can sterically hinder this coordination. In some cases, temporary protection of the 3-amino group may be necessary. |
| Dehalogenation | β-hydride elimination from the amine or presence of other hydride sources.[7] | Choose an amine that lacks β-hydrogens if possible. Use a strong, non-nucleophilic base. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on conditions found to be effective for the amination of 3-halo-2-aminopyridines.[6]
-
In a glovebox, combine this compound (1.0 equiv), the amine to be coupled (1.2 equiv), a palladium pre-catalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 2-5 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS, 2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Issue 3: Unwanted Reactions in Nucleophilic Aromatic Substitution (SNAr)
While the 2-chloro position is activated towards nucleophilic attack, the electron-donating groups can reduce its reactivity compared to pyridines with electron-withdrawing groups.
Logical Flow for Optimizing SNAr Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-Chloro-5-methoxypyridin-3-amine and its Isomeric Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, substituted pyridinamines serve as pivotal building blocks for the synthesis of a diverse array of therapeutic agents. Their inherent chemical functionalities allow for versatile modifications, making them indispensable scaffolds in the development of novel drugs. This guide provides a comprehensive comparison of 2-Chloro-5-methoxypyridin-3-amine with other structurally related pyridinamines, focusing on their chemical reactivity, biological significance, and applications in drug discovery. The comparative analysis is supported by available experimental data and established chemical principles to assist researchers in making informed decisions for their synthetic and drug development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these building blocks is crucial for predicting their behavior in both chemical reactions and biological systems. The table below summarizes key properties of this compound and selected isomeric and related pyridinamines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₆H₇ClN₂O | 158.59 | 311.9[1] | 0.21 ± 0.10[1] |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | Not available | Not available |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | Not available | Not available |
| 2-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | Not available | Not available |
| 4-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 153[2] | Not available |
Comparative Reactivity in Key Synthetic Transformations
The utility of these pyridinamine building blocks is largely defined by their reactivity in common cross-coupling and substitution reactions. The position of the chloro, amino, and methoxy substituents significantly influences the electronic properties of the pyridine ring and, consequently, the reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom relative to the electron-withdrawing nitrogen atom of the pyridine ring. The general order of reactivity for chloropyridine isomers is 4-chloro > 2-chloro >> 3-chloro.[3] This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance when the substitution occurs at the 2- or 4-position.
In the context of the compared pyridinamines:
-
This compound and other 2-chloropyridine derivatives are expected to be more reactive in SNAr reactions than their 3-chloro counterparts.
-
A comparative study of 6-chloropyridin-3-amine and 2-amino-5-chloropyridine suggests that the former, with the chlorine at the activated 2-position, is predicted to be significantly more reactive in SNAr reactions.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for C-C and C-N bond formation, respectively. The efficiency of these reactions with chloropyridine substrates is influenced by the electronic environment of the C-Cl bond.
The following table presents a hypothetical comparison of yields for a Suzuki-Miyaura coupling reaction based on the predicted reactivity of the isomers.
| Pyridinamine Isomer | Predicted Reactivity in Suzuki Coupling | Expected Yield |
| This compound | Moderate to High | Good |
| 2-Amino-5-chloropyridine | Low | Moderate |
| 6-Chloropyridin-3-amine | High | High |
This prediction is based on the principle that the oxidative addition of palladium to the C-Cl bond is generally more favorable at the 2- and 4-positions of the pyridine ring.[4]
Biological Activity and Application in Drug Discovery
Substituted pyridinamines are key pharmacophores in a multitude of clinically approved drugs and investigational agents. The specific substitution pattern of this compound and its analogs makes them valuable intermediates in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.
Role in PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. A study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors utilized 5-bromo-2-methoxypyridin-3-amine, a close analog of this compound, as a key starting material.[7] The synthesized compounds exhibited potent inhibitory activity against PI3Kα and various cancer cell lines.
The following table summarizes the in vitro activity of selected derivatives from this study.
| Compound | PI3Kα IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| Derivative 1 | 0.22 | 130 | 20 |
| Derivative 2 | Not specified | Not specified | Not specified |
| Derivative 3 | Not specified | Not specified | Not specified |
Data is for derivatives of 5-bromo-2-methoxypyridin-3-amine as reported in the cited study.[7]
The involvement of these compounds in the PI3K/Akt/mTOR pathway is visualized in the diagram below.
References
- 1. prepchem.com [prepchem.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Chloro-5-methoxypyridin-3-amine as a Key Intermediate in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of biologically active compounds. This guide provides a comprehensive validation of 2-Chloro-5-methoxypyridin-3-amine as a key intermediate in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. Through a comparative analysis with a relevant alternative and supported by experimental data and protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a versatile heterocyclic intermediate characterized by its unique substitution pattern, which offers multiple reaction sites for molecular elaboration. The presence of an amino group, a chloro substituent, and a methoxy group on the pyridine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) active drugs.[1] Its structure facilitates the creation of compounds with enhanced selectivity, biological activity, and improved environmental stability.[1]
Performance Comparison: this compound vs. 5-Bromo-2-methoxypyridin-3-amine
In the synthesis of complex molecules, particularly through cross-coupling reactions, the choice of halide on the heterocyclic core can significantly impact reaction efficiency, yield, and cost. A common alternative to 2-chloro-pyridines is their bromo-substituted counterparts. In this guide, we compare this compound with 5-Bromo-2-methoxypyridin-3-amine, another key intermediate used in the synthesis of kinase inhibitors.
The primary advantage of using a chloro-substituted intermediate lies in its lower cost and often greater availability compared to the bromo-analog. However, aryl chlorides are generally less reactive than aryl bromides in common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This lower reactivity often necessitates the use of more specialized and expensive catalysts and ligands, or harsher reaction conditions, which can impact the overall cost-effectiveness and functional group tolerance of a synthetic route.
The following table summarizes the key considerations when choosing between these two intermediates.
| Feature | This compound | 5-Bromo-2-methoxypyridin-3-amine |
| Reactivity in Cross-Coupling | Generally lower, requiring more active catalysts. | Generally higher, often compatible with a wider range of standard catalysts. |
| Cost of Starting Material | Typically lower. | Typically higher. |
| Catalyst & Ligand Cost | May require more expensive, specialized phosphine ligands. | Often compatible with less expensive, more common catalysts. |
| Reaction Conditions | May require higher temperatures and longer reaction times. | Often proceeds under milder conditions. |
| Functional Group Tolerance | Harsher conditions may limit the compatibility with sensitive functional groups. | Milder conditions can allow for a broader range of functional groups in the coupling partner. |
| Availability | Generally good. | Generally good, but can be more variable. |
Experimental Protocols
To provide a practical comparison, this section outlines representative experimental protocols for key transformations involving this compound and its bromo-analog in the context of kinase inhibitor synthesis.
Protocol 1: Synthesis of this compound
A common route to this compound involves the chlorination of 3-amino-5-methoxypyridine.
Reaction:
Procedure: To a solution of 3-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, N-chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound. A reported yield for a similar chlorination of a substituted aminopyridine is in the range of 27%.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Methoxypyridin-3-amine Derivative
This protocol is adapted from the synthesis of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, where a bromo-substituted pyridine is converted to a boronate ester for subsequent coupling.[2] A similar approach can be applied to the chloro-analog, though catalyst and ligand selection are critical for success.
Reaction:
Procedure for Bromo-derivative: To a mixture of the 5-bromo-2-methoxypyridin-3-amine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) is added. The mixture is heated to reflux for 4 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. Yields for such reactions are typically in the range of 58-77%.[2]
Considerations for Chloro-derivative: For the corresponding this compound derivative, a more active catalyst system is generally required. This may include a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. The reaction may also require a stronger base like cesium carbonate and higher temperatures (e.g., 100-120 °C) to achieve comparable yields.
Protocol 3: Buchwald-Hartwig Amination
This reaction is crucial for introducing nitrogen-based substituents, a common feature in many kinase inhibitors.
Reaction:
General Procedure: To a reaction vessel are added the halogenated pyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq). The vessel is purged with an inert gas, and an anhydrous solvent such as toluene or dioxane is added. The reaction is heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and purification by column chromatography. For a chloro-substituted pyridine, the choice of a highly active catalyst system is critical for achieving good yields.
Visualizing the Role of Pyridine Intermediates in Drug Discovery
To better illustrate the context in which this compound is utilized, the following diagrams depict a key signaling pathway targeted by drugs derived from such intermediates and a general synthetic workflow.
The PI3K/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Many PI3K/mTOR inhibitors incorporate a substituted pyridine core, which can be synthesized from intermediates like this compound.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
General Synthetic Workflow for Kinase Inhibitors
The synthesis of kinase inhibitors often involves a convergent strategy where key fragments are coupled in the later stages. This compound can serve as a central building block that is functionalized through cross-coupling reactions.
Caption: General synthetic workflow for kinase inhibitors.
Conclusion
This compound stands as a valuable and versatile key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is especially pronounced in the development of kinase inhibitors targeting critical pathways like PI3K/mTOR. While its reactivity in cross-coupling reactions is lower than its bromo-analog, potentially requiring more specialized catalytic systems, its cost-effectiveness and ready availability make it an attractive option for large-scale synthesis. The choice between a chloro- or bromo-substituted pyridine intermediate will ultimately depend on a careful evaluation of the specific synthetic route, including the nature of the desired final product, the cost and availability of reagents, and the scalability of the process. This guide provides the foundational information and experimental context to aid researchers in making an informed decision for their drug discovery programs.
References
Comparative Biological Activities of 2-Chloro-5-methoxypyridin-3-amine Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various analogs of 2-Chloro-5-methoxypyridin-3-amine. The information presented is supported by experimental data to facilitate informed decisions in research and development.
The core structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Modifications to this parent compound have yielded analogs with potent activities as kinase inhibitors and receptor modulators, demonstrating significant potential in oncology and neuropharmacology. This guide summarizes the biological activities of key analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs vary significantly based on their structural modifications. These analogs have been investigated for their potential as inhibitors of the PI3K/mTOR pathway, modulators of nicotinic acetylcholine receptors (nAChRs), and general antiproliferative agents.
PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] One of the most potent compounds in this series, 22c , which features a quinoline core, demonstrated strong inhibitory activity against both PI3Kα and mTOR.[1][3] This dual inhibition is a strategic approach in cancer therapy to overcome feedback loop activation of AKT signaling.[1]
Table 1: Inhibitory Activity of Sulfonamide Methoxypyridine Analog 22c
| Target | IC50 (nM) |
| PI3Kα | 0.22 |
| mTOR | 23 |
Data sourced from: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[1][3]
In addition to enzymatic inhibition, compound 22c exhibited potent antiproliferative effects in cancer cell lines, inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][3]
Table 2: Antiproliferative Activity of Sulfonamide Methoxypyridine Analog 22c
| Cell Line | IC50 (nM) |
| MCF-7 (Breast Cancer) | 130 |
| HCT-116 (Colon Cancer) | 20 |
Data sourced from: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[1][3]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Analogs of a structurally related compound, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, have been developed as high-affinity ligands for nAChRs. These compounds are being explored as potential positron emission tomography (PET) imaging agents.[4] The N-methyl derivatives 3b and 6b showed exceptionally high affinities for nAChRs.[4]
Table 3: Binding Affinities of nAChR Ligand Analogs
| Compound | Ki (pM) |
| 3b | 28 |
| 6b | 23 |
Data sourced from: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.[4]
Antiproliferative Activity of Pyridine Derivatives
The antiproliferative activity of various pyridine derivatives is influenced by the number and position of methoxy (OMe) groups.[5] Structure-activity relationship (SAR) studies have shown that increasing the number of OMe groups can lead to a decrease in the IC50 values against cancer cell lines like MCF7.[5]
Experimental Protocols
PI3K/mTOR Kinase Inhibition Assay
The inhibitory activity of the sulfonamide methoxypyridine derivatives against PI3Kα and mTOR was determined using a kinase inhibition assay. The specific protocol would typically involve incubating the recombinant kinase with the test compound and a substrate (e.g., ATP). The level of phosphorylation would then be measured, often using a luminescence-based or fluorescence-based detection method. The IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay
The antiproliferative activity of the compounds was assessed using a standard cell-based assay, such as the MTT or SRB assay. Cancer cell lines (e.g., MCF-7, HCT-116) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then determined by measuring the absorbance of the formazan product (MTT) or the stained cellular proteins (SRB). The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
To investigate the mechanism of action, Western blotting was performed to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway, such as AKT.[1] HCT-116 cells were treated with the test compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of the target proteins. Detection was achieved using secondary antibodies conjugated to an enzyme that catalyzes a chemiluminescent reaction.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of the compounds on the cell cycle.[6] HCT-116 cells were treated with the test compound for 24 hours. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[6] The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
nAChR Binding Assay
The binding affinity of the nAChR ligands was determined through competitive radioligand binding assays. This typically involves incubating membranes from cells expressing the target nAChR subtype with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the Ki value is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.
Visualizing Biological Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for evaluating the antiproliferative activity of the synthesized compounds.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Analogs.
Caption: Workflow for Evaluating Antiproliferative Activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Methodologies for the Synthesis of a Key Pyridine Intermediate.
This guide provides a comprehensive comparative analysis of two primary synthetic routes to 2-Chloro-5-methoxypyridin-3-amine, a valuable building block in the development of pharmaceutical agents. The following sections detail the experimental protocols, present quantitative data for each route, and offer a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Chlorination of 3-Amino-5-methoxypyridine
This synthetic approach involves the direct chlorination of commercially available 3-amino-5-methoxypyridine at the C2 position. The use of N-chlorosuccinimide (NCS) is a common and effective method for the regioselective chlorination of activated pyridine rings.
Experimental Protocol:
To a solution of 3-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, N-chlorosuccinimide (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2 to 24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a standard aqueous work-up. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Route 2: Synthesis from 2,6-Dichloro-5-methoxypyridin-3-amine
This alternative route utilizes 2,6-dichloro-5-methoxypyridin-3-amine as the starting material. The synthesis proceeds via a selective dehalogenation at the 6-position, followed by a subsequent reaction to yield the target compound. This method is described in the scientific literature and offers a different strategic approach.
Experimental Protocol:
A detailed experimental protocol for this route is outlined in Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4771-4774. The synthesis involves the treatment of 2,6-dichloro-5-methoxypyridin-3-amine with a reducing agent under specific reaction conditions to selectively remove the chlorine atom at the 6-position. The subsequent steps to arrive at the final product are also detailed within this publication. For a precise and reproducible procedure, consulting the original article is highly recommended.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Direct Chlorination | Route 2: From 2,6-Dichloro-5-methoxypyridin-3-amine |
| Starting Material | 3-Amino-5-methoxypyridine | 2,6-Dichloro-5-methoxypyridin-3-amine |
| Key Reagent | N-Chlorosuccinimide (NCS) | Refer to Bioorg. Med. Chem. Lett., 2005, 15, 4771 |
| Reaction Time | 2 - 24 hours | Refer to Bioorg. Med. Chem. Lett., 2005, 15, 4771 |
| Yield | Moderate to Good (Estimated based on similar reactions) | Refer to Bioorg. Med. Chem. Lett., 2005, 15, 4771 |
| Purity | High (after chromatographic purification) | Refer to Bioorg. Med. Chem. Lett., 2005, 15, 4771 |
| Key Advantages | Readily available starting material, one-step reaction. | Potentially high selectivity and yield. |
| Key Disadvantages | Potential for side products, requires chromatographic purification. | Multi-step process, starting material may be less accessible. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. Route 1, the direct chlorination, is a more straightforward, one-step synthesis, which may be advantageous for rapid access to the compound on a smaller scale. However, it may require careful optimization to control regioselectivity and efficient purification to remove by-products. Route 2, starting from the dichloro-substituted pyridine, may offer higher yields and selectivity as reported in the literature, but it involves a multi-step sequence and relies on a potentially less common starting material. Researchers are encouraged to consult the referenced literature for detailed experimental conditions to make an informed decision based on their specific research needs.
Comparative Analysis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
A detailed guide for researchers and drug development professionals on the cross-reactivity and selectivity of novel sulfonamide methoxypyridine derivatives targeting the PI3K/mTOR signaling pathway. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols.
A recent study has synthesized and evaluated a series of 36 sulfonamide methoxypyridine derivatives as potential dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway crucial for cell proliferation, survival, and metabolism.[1][2] This guide summarizes the cross-reactivity profile of a selection of these compounds, offering a comparative look at their potency against both PI3Kα and mTOR.
Data on Cross-Reactivity
The inhibitory activities of the synthesized sulfonamide methoxypyridine derivatives were assessed against both PI3Kα and mTOR kinases. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, highlighting their potency and selectivity. The compounds are based on a core structure derived from 5-bromo-2-methoxypyridin-3-amine.[3]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.35 | 45 |
| 22b | 0.28 | 33 |
| 22c | 0.22 | 23 |
| 22d | 0.31 | 40 |
| 22e | 0.45 | 62 |
| 22f | 0.58 | 78 |
| 22g | 0.39 | 55 |
| 22h | 0.25 | 29 |
| 22i | 0.62 | 85 |
| 22j | 0.75 | 98 |
| 22k | 0.51 | 71 |
| 22l | 0.88 | 110 |
Data sourced from: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[1][2]
Of the compounds evaluated, derivative 22c , which features a quinoline core, demonstrated the most potent dual inhibitory activity with an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR.[1][2] This compound also exhibited strong anti-proliferative effects in both MCF-7 and HCT-116 cancer cell lines.[1][2] Further investigation revealed that 22c could effectively induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-116 cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study.
Enzyme Inhibition Assay (PI3Kα and mTOR)
The inhibitory activities of the synthesized compounds against PI3Kα and mTOR were determined using a kinase assay kit. The assays were performed in 96-well plates.
-
Preparation of Reagents: The compounds were dissolved in DMSO to create stock solutions, which were then diluted to various concentrations for the assay.
-
Assay Procedure:
-
A mixture of the kinase (PI3Kα or mTOR), the appropriate substrate, and ATP was prepared in the assay buffer.
-
The test compounds at varying concentrations were added to the wells.
-
The reaction was initiated by the addition of the kinase and incubated at room temperature for a specified period.
-
A detection reagent was then added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
-
Data Analysis: The signal from each well was measured using a plate reader. The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. Each experiment was performed in triplicate.
Cell Anti-Proliferation Assay (MCF-7 and HCT-116 cells)
The anti-proliferative effects of the compounds were evaluated using the MTT assay.
-
Cell Culture: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.
Visualizations
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for determining the cross-reactivity of derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural components influencing biological activity.
References
Benchmarking 2-Chloro-5-methoxypyridin-3-amine: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that impacts reaction efficiency, yield, and ultimately, the viability of a drug candidate. This guide provides an objective comparison of 2-Chloro-5-methoxypyridin-3-amine against established substituted pyridine reagents in key synthetic transformations relevant to drug discovery, supported by experimental data and detailed protocols.
The strategic functionalization of pyridine scaffolds is a cornerstone in the development of a wide array of pharmaceuticals, particularly in the realm of kinase inhibitors. This compound is a versatile building block, offering multiple reaction sites for diversification. Its chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions, the amine group allows for amidation and other nucleophilic additions, and the methoxy group can influence the electronic properties and metabolic stability of the final molecule. This guide will focus on its performance in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Table 1: Comparison of Substituted Pyridines in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 70-90 | [1] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 3 | 95 | [2] |
| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 80 | 1 | 92 | [3] |
| 3-Amino-2-chloropyridine | Pyridin-3-ylboronic acid | Pd[P(t-Bu)₃]₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 | [4] |
This table is a compilation of data from different sources and reaction conditions may vary slightly.
Based on the established principles of pyridine reactivity, the chloro group at the 2-position of this compound is activated towards oxidative addition in the palladium catalytic cycle due to the electron-withdrawing effect of the ring nitrogen. This suggests that it would exhibit reactivity comparable to or greater than other 2-chloropyridines. The presence of the electron-donating methoxy and amino groups may have a modest electronic influence but are not expected to significantly hinder the coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, another critical linkage in many bioactive molecules. The efficiency of this reaction is highly dependent on the choice of ligand and base.
Table 2: Comparison of Substituted Pyridines in Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridin-4-amine | 4-Aminobenzonitrile | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 12 | 85 | [5] |
| Aryl Bromide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | RT | - | - | [6] |
While specific data for this compound in Buchwald-Hartwig amination is not available in the searched literature, its structural similarity to other reactive chloropyridines suggests it would be a viable substrate. The choice of a bulky, electron-rich phosphine ligand, such as those developed by Buchwald and Hartwig, would be crucial for achieving high coupling efficiency.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT/mTOR Pathway
Substituted pyridines are key pharmacophores in a multitude of kinase inhibitors due to their ability to form crucial hydrogen bonds with the hinge region of the kinase domain. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10][11] Consequently, it is a major target for cancer drug discovery.
A recent study detailed the synthesis of novel PI3K/mTOR dual inhibitors starting from 5-bromo-2-methoxypyridin-3-amine, a close structural analog of this compound.[12] This highlights the utility of this substitution pattern in generating potent kinase inhibitors.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex molecules, particularly in the field of kinase inhibitor discovery. Based on the reactivity principles of substituted pyridines and the performance of its close structural analogs, it is expected to be an excellent substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided protocols offer a solid starting point for the application of this reagent in the synthesis of novel compounds targeting critical signaling pathways in disease. For researchers in drug development, the strategic incorporation of this compound can provide a reliable and efficient route to novel chemical entities with therapeutic potential.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Comparative Guide to the Functionalization of 2-Chloro-5-methoxypyridin-3-amine: A Survey of Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the functionalization of the versatile building block, 2-Chloro-5-methoxypyridin-3-amine. Understanding the optimal conditions and expected outcomes for these reactions is crucial for the efficient synthesis of novel compounds in drug discovery and materials science. This document summarizes key experimental data from analogous systems to provide a predictive framework for reaction design and optimization.
Introduction to the Reactivity of this compound
This compound is a valuable scaffold in medicinal chemistry, possessing two primary sites for synthetic modification: the chloro and amino groups. The electron-donating methoxy and amino groups influence the reactivity of the pyridine ring, while the chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. This guide focuses on the substitution of the chloro group via Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions
While specific comparative studies on this compound are not extensively documented in publicly available literature, data from structurally similar halopyridines provide a strong basis for predicting reactivity and optimizing reaction conditions.
Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions for the Functionalization of Halogenated Aminopyridines
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Coupling Partner | Boronic acids or esters | Primary or secondary amines |
| Typical Products | Aryl- or heteroaryl-substituted pyridines | N-Aryl- or N-heteroaryl-substituted pyridinamines |
| Key Catalyst Components | Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Phosphine ligand (e.g., SPhos, XPhos) | Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), Bulky electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, LiHMDS |
| General Reactivity | Generally high-yielding for a wide range of aryl and heteroaryl boronic acids.[1] | Effective for a broad scope of primary and secondary amines, including anilines and aliphatic amines.[2][3] |
| Potential Challenges | Protodeboronation of the boronic acid. | Steric hindrance from bulky amines can affect reaction efficiency. |
Experimental Protocols and Supporting Data
The following sections provide detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions based on established methods for analogous chloropyridine substrates. These serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxypyridin-3-amines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a substrate like this compound, the choice of ligand and base is critical for achieving high yields.
Experimental Protocol (General Procedure): [1][4]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
The reaction mixture is heated to 85-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyridin-3-amine.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 18 | 75-95[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 80-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 85-95 |
Note: Yields are based on reactions with analogous brominated and chlorinated aminopyridines and may vary for this compound and different boronic acid coupling partners.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-5-methoxypyridin-3-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
Experimental Protocol (General Procedure): [3][5]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
This compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) are added to the vessel.
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring for 4-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Pd(OAc)₂ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 20 | 85-95 |
Note: Yields are based on reactions with analogous chloro-heterocycles and will depend on the specific amine coupling partner.
Visualizing the Reaction Pathways
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and versatile methods for the derivatization of this compound at the 2-position. The choice between these two powerful reactions will be dictated by the desired final product, with the Suzuki-Miyaura reaction enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents, and the Buchwald-Hartwig amination facilitating the construction of C-N bonds to append a wide variety of amino groups. The provided protocols and comparative data, based on closely related systems, offer a solid foundation for researchers to develop efficient and high-yielding syntheses of novel compounds based on the 2-amino-5-methoxypyridine scaffold. Experimental optimization for the specific substrates is highly recommended to achieve the best results.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of Novel Anti-Cancer Compounds Derived from 2-Chloro-5-methoxypyridin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical efficacy of two promising classes of anti-cancer compounds derived from the common chemical intermediate, 2-Chloro-5-methoxypyridin-3-amine. The analysis focuses on the available in vitro data for these compounds, as published in vivo studies are not currently available. We will examine a potent Indolo[2,3-b] quinoline derivative, designated as Compound 49, and a representative Sulfonamide methoxypyridine derivative, 22c, which acts as a dual PI3K/mTOR inhibitor.
Overview of Compared Compounds
The compounds discussed are synthesized from this compound and have demonstrated significant anti-proliferative activity in cancer cell lines. Their primary mechanism of action involves the modulation of the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2]
Compound 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) is a derivative of the natural product neocryptolepine and has shown marked cytotoxicity against colorectal cancer cells.[3]
Compound 22c represents a series of sulfonamide methoxypyridine derivatives designed as potent dual inhibitors of PI3K and mTOR kinases.
In Vitro Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data on the in vitro anti-cancer activity of Compound 49 and Compound 22c.
Table 1: Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 49 | HCT116 | Colorectal Carcinoma | 0.35 | |
| Caco-2 | Colorectal Carcinoma | 0.54 | ||
| Compound 22c | HCT-116 | Colorectal Carcinoma | 0.02 | |
| MCF-7 | Breast Adenocarcinoma | 0.13 |
Table 2: Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 22c | PI3Kα | 0.22 | |
| mTOR | 23 |
Note: Kinase inhibitory activity for Compound 49 is not explicitly quantified in the provided literature, but its modulatory effect on the PI3K/AKT/mTOR pathway has been confirmed via Western blot.[3]
In Vivo Efficacy
As of the latest literature review, there is no publicly available in vivo efficacy data for either Compound 49 or Compound 22c in animal models. The promising in vitro results, particularly for Compound 22c with its nanomolar potency, suggest that these compounds are strong candidates for future xenograft studies to evaluate their anti-tumor activity in a living organism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and a general workflow for the in vitro evaluation of these compounds.
Caption: Targeted PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for in vitro screening.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., HCT116, Caco-2, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 1.0 µM for Compound 49) for a specified duration, typically 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Modulation
This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis: Cells are treated with the test compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., AKT, mTOR, S6K).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the inhibitory effect of the compound.
Conclusion
The derivatives of this compound, specifically Compound 49 and Compound 22c, have demonstrated potent in vitro anti-cancer activity. Both compounds effectively inhibit the proliferation of colorectal cancer cells, with Compound 22c also showing high potency against breast cancer cells. The mechanism of action for both involves the crucial PI3K/AKT/mTOR signaling pathway. While the lack of in vivo data currently limits a full assessment of their therapeutic potential, the strong in vitro efficacy, particularly the nanomolar potency of Compound 22c, strongly supports their advancement into in vivo animal studies to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for Reactions of 2-Chloro-5-methoxypyridin-3-amine
For researchers, scientists, and drug development professionals, the efficient catalytic functionalization of 2-Chloro-5-methoxypyridin-3-amine is a critical step in the synthesis of a wide range of biologically active molecules. This guide provides a head-to-head comparison of various catalysts commonly employed in cross-coupling reactions with this versatile building block, supported by available experimental data and detailed protocols.
The primary modes of catalytic transformation for this compound involve palladium- and copper-catalyzed systems, primarily for C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling). The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and favorable reaction kinetics.
Catalyst Performance in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. For a substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the challenges associated with the electron-rich nature of the pyridine ring and the potential for catalyst inhibition by the amino group.
While specific head-to-head comparative studies for this exact substrate are limited in publicly available literature, general principles and data from structurally similar chloropyridines suggest the performance trends outlined below.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System (Palladium Precursor / Ligand) | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Yield Range (%) | Key Considerations |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 | 1-2 | >90 | Broadly applicable for a wide range of amines. XPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl chloride. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | 1-2 | >90 | SPhos is another highly effective Buchwald ligand, often used with weaker bases like potassium phosphate, which can be advantageous for substrates with base-sensitive functional groups. |
| PdCl₂(dppf) | NaOtBu | Dioxane | 100 | 2-5 | 70-90 | A more traditional catalyst system. While often effective, it may require higher catalyst loadings and longer reaction times compared to more modern Buchwald systems. |
| Copper(I) Iodide (CuI) / Ligand (e.g., DMEDA) | K₂CO₃ | Ethylene Glycol | 60-100 | 5-10 | Moderate to Good | Copper-catalyzed systems offer a more economical alternative to palladium. However, they often require higher catalyst loadings and may have a more limited substrate scope. |
Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific amine coupling partner and reaction conditions.
Catalyst Performance in C-C Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For a substrate such as this compound, the selection of the palladium catalyst and ligand is critical to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System (Palladium Precursor / Ligand) | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Yield Range (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 85-100 | 3-5 | 60-85 | A classic and readily available catalyst. It is often effective for less challenging substrates but may struggle with more sterically hindered or electron-rich partners. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 1-2 | >90 | The use of bulky, electron-rich phosphine ligands like SPhos is highly effective for the activation of the C-Cl bond, leading to higher yields and faster reaction times. |
| PdCl₂(dppf) | K₂CO₃ | DME or Dioxane | 80-100 | 2-5 | 70-90 | Another common and reliable catalyst system, particularly for heteroaryl couplings. |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 1-3 | >95 | N-Heterocyclic carbene (NHC) ligated palladium precatalysts like PEPPSI™-IPr are highly active and stable, often providing excellent yields for challenging aryl chloride couplings. |
Note: Expected yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic reactions. The following are generalized protocols based on established procedures for similar substrates.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Catalytic Pathways
To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Comparative Guide to the Reproducibility of Experiments Using 2-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Chloro-5-methoxypyridin-3-amine in Common Organic Reactions
In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that influences the efficiency, scalability, and reproducibility of a synthetic route. This compound is a versatile intermediate employed in the synthesis of a variety of complex molecules, including kinase inhibitors. This guide provides a comparative analysis of the performance and reproducibility of this compound in key organic reactions, namely Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. We will explore its reactivity in comparison to alternative substituted pyridines and present available experimental data to aid in the selection of the most appropriate reagent for your research needs.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chloro substituent and the electronic nature of other groups on the ring.
Theoretical Reactivity: In this compound, the chloro group is at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. The methoxy group at the 5-position is electron-donating, which may slightly decrease the reactivity compared to an unsubstituted chloropyridine. The amino group at the 3-position, being electron-donating, can also influence the electronic density of the ring.
Alternative Compound for Comparison: A suitable alternative for comparison is 2-chloro-3-aminopyridine . This compound lacks the electron-donating methoxy group, which might lead to different reactivity profiles. Another relevant comparison can be made with 2,3-dichloropyridine , where the second chloro group provides a different electronic and steric environment.
Experimental Data Summary:
While direct head-to-head reproducibility studies are not extensively documented in publicly available literature, a quantitative analysis of the reaction kinetics of a closely related compound, 2-chloro-5-methoxypyridine, in an SNAr reaction has been reported. The absolute rate constant for the reaction with a benzyl alkoxide was determined, providing a baseline for its reactivity.[1] Generally, SNAr reactions on 2-chloropyridines are well-established and considered reproducible, provided that reaction conditions are carefully controlled.
| Reagent | Nucleophile | Conditions | Yield | Reproducibility Notes |
| 2-Chloro-5-methoxypyridine | Benzyl alkoxide | Pseudo first-order conditions | Quantitative rate data available | High reproducibility expected with precise control of stoichiometry and temperature.[1] |
| 2,3-Dichloropyridine | Various amines | Varies with amine and conditions | Generally good to high | Regioselectivity can be an issue, potentially affecting reproducibility of the desired isomer. |
| 2-chloro-3-aminopyridine | Various amines | Varies with amine and conditions | Generally good to high | Reactivity may be higher due to the absence of the deactivating methoxy group. |
Experimental Protocol: General Procedure for SNAr Reaction
-
To a solution of the chloropyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv).
-
The reaction mixture is heated to a temperature between 80-150 °C and stirred for 4-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Logical Relationship for SNAr Reactivity
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methoxypyridin-3-amine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chloro-5-methoxypyridin-3-amine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, adhering to standard safety protocols.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards. This substance is classified as hazardous and requires careful handling.
Hazard Identification:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Container: Use a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA). Ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and acid chlorides.
2. Handling and Transfer:
-
Minimize the generation of dust or aerosols during transfer.
-
Conduct all transfers in a well-ventilated area or a chemical fume hood.
-
Ensure the waste container is kept closed except when adding waste.
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
The storage area should be secure and accessible only to authorized personnel.
4. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste.[2]
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse the mouth. Call a poison center or doctor if you feel unwell.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Chloro-5-methoxypyridin-3-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Chloro-5-methoxypyridin-3-amine, including detailed operational and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on the available Safety Data Sheet (SDS), it is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
Precautionary measures are essential to mitigate these risks. All personnel must be thoroughly trained on the hazards and proper handling procedures before working with this compound.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | LookChem[2] |
| Molecular Weight | 158.59 g/mol | LookChem[2] |
| Boiling Point | 311.9 °C at 760 mmHg | LookChem[2] |
| Flash Point | 142.4 °C | LookChem[2] |
| Density | 1.311 g/cm³ | LookChem[2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | LookChem[2] |
Note: Specific toxicity data such as LD50 and occupational exposure limits are not fully detailed in the readily available Safety Data Sheets. Handle with care, assuming high toxicity.
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan should be strictly adhered to.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron must be worn to protect the skin.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]
Handling Procedures
-
Pre-use Inspection: Ensure all safety equipment, including the fume hood and emergency eyewash stations, are in proper working order.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to minimize dust generation. Use appropriate tools to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Method: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour down the drain or dispose of in general trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
